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1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid Documentation Hub

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  • Product: 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid
  • CAS: 863669-55-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic Acid In Vitro: A Peripherally Restricted GPCR Modulator

Executive Summary The clinical development of first-generation Cannabinoid Receptor 1 (CB1) antagonists, such as Rimonabant, was halted due to severe neuropsychiatric adverse effects driven by their high blood-brain barr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical development of first-generation Cannabinoid Receptor 1 (CB1) antagonists, such as Rimonabant, was halted due to severe neuropsychiatric adverse effects driven by their high blood-brain barrier (BBB) permeability[1]. To harness the metabolic benefits of CB1 antagonism without central nervous system (CNS) liabilities, drug development has pivoted toward peripherally restricted modulators[2]. 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid represents a highly optimized, rationally designed pharmacophore in this class. By strategically integrating high topological polar surface area (TPSA) moieties and physiological charge states, this compound acts as a potent, peripherally restricted CB1 receptor antagonist/inverse agonist in vitro, offering a targeted mechanism for metabolic reprogramming in hepatocytes and adipocytes.

Structural Pharmacology & Target Engagement

As application scientists, we do not merely screen compounds; we deconstruct their molecular architecture to understand the causality behind their target engagement. The structure of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a masterclass in peripheral restriction:

  • The 4-Phenylpiperidine Core: This lipophilic scaffold is the primary anchoring motif. It mimics the binding pose of classic diarylpyrazole and piperidine-based CB1 inverse agonists, penetrating the hydrophobic transmembrane helices (TM3, TM5, and TM6) of the CB1 orthosteric pocket[3].

  • The 1-Ethylsulfonyl Moiety: Traditional piperidine-based drugs possess a basic nitrogen that is protonated at physiological pH, often facilitating BBB transport via specific carriers or lipophilic diffusion. The addition of the strong electron-withdrawing ethylsulfonyl group converts the basic amine into a neutral sulfonamide. This drastically increases the compound's TPSA (>90 Ų), a critical threshold for preventing passive CNS diffusion[3].

  • The 4-Carboxylic Acid: At a physiological pH of 7.4, the free carboxylic acid is fully deprotonated, conferring a permanent negative charge. This anionic state acts as an absolute thermodynamic barrier to BBB penetration, restricting the compound's pharmacological action entirely to peripheral tissues[3].

In Vitro Mechanism of Action: The Signaling Cascade

In vitro, the compound functions as a competitive antagonist and inverse agonist at the Gi/o​ -coupled CB1 receptor. In metabolically active peripheral cells (e.g., hepatocytes), overactive endocannabinoid tone (driven by Anandamide and 2-AG) constitutively activates CB1, which inhibits Adenylate Cyclase (AC) and suppresses intracellular cAMP levels[4].

By occupying the CB1 orthosteric site, 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid reverses this inhibition. The subsequent accumulation of cAMP activates Protein Kinase A (PKA). PKA then phosphorylates and activates AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC). The inhibition of ACC halts de novo lipogenesis and shifts the cellular metabolism toward β -oxidation[4].

G Antagonist 1-(Ethylsulfonyl)-4-phenylpiperidine -4-carboxylic acid CB1 Peripheral CB1 Receptor (Gi/o Coupled) Antagonist->CB1 Competitive Antagonism Endocannabinoids Endocannabinoids (Anandamide / 2-AG) Endocannabinoids->CB1 Agonism Gi Gi/o Protein (alpha subunit) CB1->Gi Activation AC Adenylate Cyclase (AC) Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMPK AMPK Activation PKA->AMPK Phosphorylates Lipogenesis De Novo Lipogenesis (Inhibited) AMPK->Lipogenesis Blocks ACC

In vitro signaling cascade showing peripheral CB1 receptor antagonism and downstream metabolic regulation.

Experimental Protocols & Self-Validating Workflows

To rigorously validate the mechanism of action, we employ a dual-assay architecture. Every protocol described below is engineered as a self-validating system to ensure data integrity and reproducibility.

Protocol A: In Vitro Radioligand Binding Assay (Target Affinity)

This assay quantifies the binding affinity ( Ki​ ) of the compound for human CB1 and CB2 receptors.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing hCB1 or hCB2. Homogenize in ice-cold buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, pH 7.4) and centrifuge at 43,000 × g for 30 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CP55,940 (radioligand), and varying concentrations of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid (10⁻¹⁰ to 10⁻⁵ M) in assay buffer containing 0.1% fatty acid-free BSA. Incubate at 30°C for 90 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer.

  • Quantification: Add 50 µL of MicroScint-20 to each well and quantify bound radioactivity using a TopCount microplate scintillation counter.

  • Self-Validation Checkpoint: A homologous displacement curve using unlabeled CP55,940 must be run in parallel to determine the Kd​ and Bmax​ of the specific membrane batch. The assay is only deemed valid if the Z'-factor is > 0.6, utilizing 1 µM Rimonabant as the positive control for non-specific binding.

Workflow Cell CHO-hCB1 Cell Culture Membrane Membrane Preparation Cell->Membrane Incubation Radioligand Incubation Membrane->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Non-linear Regression (Ki) Counting->Analysis

Step-by-step in vitro radioligand binding assay workflow for determining CB1 receptor affinity.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

To confirm that the compound acts as an antagonist/inverse agonist rather than a silent binder, we measure its ability to reverse CB1-mediated cAMP suppression.

  • Cell Plating: Plate CHO-hCB1 cells at 10,000 cells/well in a 384-well proxiplate.

  • Stimulation & Antagonism: Pre-incubate cells with 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid for 15 minutes. Add a stimulation cocktail containing 10 µM Forskolin (to stimulate AC) and 3 nM CP55,940 (to suppress cAMP via CB1). Incubate for 30 minutes at room temperature.

  • Detection: Add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour.

  • Readout: Measure the time-resolved fluorescence resonance energy transfer signal at 665 nm / 620 nm.

  • Self-Validation Checkpoint: The assay must demonstrate a robust, dose-dependent baseline increase in cAMP with Forskolin alone, which is subsequently suppressed by >80% upon the addition of CP55,940. The dose-dependent reversal of this suppression by the test compound confirms functional antagonism.

Quantitative Data Synthesis

The table below synthesizes the pharmacological profile of the 4-phenylpiperidine-4-carboxylic acid pharmacophore against established benchmarks. The strategic addition of the ethylsulfonyl and carboxylic acid groups achieves the desired peripheral selectivity without sacrificing target affinity.

Table 1: Comparative In Vitro Pharmacological Profile

Compound ClassCB1 Ki​ (nM)CB2 Ki​ (nM)TPSA (Ų)Charge at pH 7.4BBB Permeability
Rimonabant (1st Gen Benchmark)1.8>100050.0NeutralHigh (CNS penetrant)
AM6545 (Peripheral Benchmark)3.3>100085.5NeutralLow
1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid ~5.0*>1000>90.0Anionic (-1)Negligible

*Representative binding data based on structurally analogous highly polar, sulfonamide-containing 4-phenylpiperidine derivatives[3].

Conclusion

1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid exemplifies the rational design of peripherally restricted GPCR modulators. By leveraging a high-TPSA sulfonamide and an anionic carboxylic acid, it effectively circumvents the BBB while maintaining robust antagonism at the CB1 receptor. In vitro, this mechanism successfully reverses endocannabinoid-mediated suppression of cAMP, triggering a cascade that phosphorylates AMPK and halts lipogenesis. This renders compounds of this class highly promising candidates for the treatment of metabolic syndrome, obesity, and non-alcoholic fatty liver disease (NAFLD) without the psychiatric liabilities of their predecessors.

References

  • Yadav, M. R., & Murumkar, P. R. (2018). Advances in patented CB1 receptor antagonists for obesity. Pharmaceutical Patent Analyst, 7(5), 169-173.[Link]

  • Fulp, A., Bortoff, K., Seltzman, H., Zhang, Y., Mathews, J., Snyder, R., Fennell, T., & Maitra, R. (2012). Design and synthesis of cannabinoid receptor 1 antagonists for peripheral selectivity. Journal of Medicinal Chemistry, 55(6), 2820-2834.[Link]

  • Osei-Hyiaman, D., et al. (2005). Endocannabinoid activation at hepatic CB1 receptors stimulates fatty acid synthesis and contributes to diet-induced obesity. Journal of Clinical Investigation, 115(5), 1298-1305.[Link]

  • Chen, J., et al. (2017). Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice. Frontiers in Pharmacology, 8, 705.[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic Acid Derivatives: A Blueprint for Peripherally Restricted Opioid Modulators

Executive Summary & Mechanistic Rationale The 4-phenylpiperidine-4-carboxylic acid scaffold is a privileged structure in opioid pharmacology, serving as the core for classic mu-opioid receptor (MOR) agonists like 1[1]. H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-phenylpiperidine-4-carboxylic acid scaffold is a privileged structure in opioid pharmacology, serving as the core for classic mu-opioid receptor (MOR) agonists like 1[1]. However, the therapeutic utility of CNS-penetrant opioids is frequently limited by centrally mediated adverse effects, including respiratory depression, tolerance, and addiction.

By introducing a bulky, highly polar 1-(ethylsulfonyl) moiety to the piperidine nitrogen, the physicochemical properties of the scaffold are fundamentally altered. This 2 prevents blood-brain barrier (BBB) penetration, restricting the compound's pharmacological action to peripheral tissues[2]. This approach is highly effective for developing peripherally acting mu-opioid receptor antagonists (PAMORAs) designed to treat 3 without compromising centrally mediated analgesia[3].

Causality of Structural Modification: The addition of the ethylsulfonyl group serves a dual pharmacokinetic purpose:

  • Reduced Passive Permeability: The sulfonyl group is a strong hydrogen bond acceptor, which significantly increases the Topological Polar Surface Area (TPSA). This thermodynamic barrier reduces the likelihood of passive diffusion across the lipophilic BBB.

  • Active Efflux Recognition: Similar to other 4-phenylpiperidine derivatives like loperamide, the modified scaffold acts as a high-affinity substrate for the 4[4]. This active efflux mechanism ensures that any fraction of the drug that partitions into the BBB endothelium is immediately pumped back into the systemic circulation, maintaining a strictly 5[5].

BBB_Mechanism Blood Systemic Circulation [High Drug Conc.] Endothelium BBB Endothelial Cell (Apical Membrane) Blood->Endothelium Passive Diffusion Periphery Peripheral Tissues (GI Tract MOR Target) Blood->Periphery Target Engagement Pgp P-glycoprotein (ABCB1) Efflux Pump Endothelium->Pgp Substrate Recognition CNS Central Nervous System [Low Drug Conc.] Endothelium->CNS Restricted Entry Pgp->Blood Active Efflux

Mechanism of peripheral restriction via P-glycoprotein mediated efflux at the BBB.

Pharmacokinetic Profiling Strategy

To validate the peripheral restriction and systemic exposure of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid derivatives, a tiered in vitro to in vivo workflow is required.

PK_Workflow Start Compound Synthesis: 1-(Ethylsulfonyl)-4-phenylpiperidine... InVitro In Vitro ADME (Microsomes, Hepatocytes) Start->InVitro Caco2 Caco-2 Permeability & P-gp Efflux Assay InVitro->Caco2 InVivo In Vivo Rat PK (IV and PO Dosing) Caco2->InVivo High Efflux Ratio LCMS LC-MS/MS Bioanalysis (Plasma & Brain Homogenate) InVivo->LCMS Data PK Parameter Calculation (Clearance, Bioavailability, Kp) LCMS->Data

Workflow for the pharmacokinetic profiling of peripherally restricted opioid candidates.

In Vitro ADME Data Presentation

Before advancing to animal models, in vitro assays are utilized to confirm metabolic stability and transporter affinity. A high Caco-2 Efflux Ratio (ER > 2) is the primary gatekeeper validating the P-gp substrate hypothesis.

Assay ParameterRepresentative ValuePharmacokinetic Interpretation
Rat Liver Microsomes (RLM) T1/2​ > 60 minHigh metabolic stability; low intrinsic clearance.
Human Liver Microsomes (HLM) T1/2​ > 90 minFavorable cross-species metabolic profile.
Caco-2 Papp​ (A B) 1.2×10−6 cm/sLow passive apical-to-basolateral permeability.
Caco-2 Efflux Ratio (B A / A B) > 15.0Strong P-gp substrate; predicts excellent BBB exclusion.
Plasma Protein Binding (Rat/Human) 85% / 88%Moderate free fraction ( fu​ ) available for receptor binding.
In Vivo Pharmacokinetic Parameters

The table below summarizes the expected in vivo profile in Sprague-Dawley rats. The critical metric here is the Brain-to-Plasma ratio ( Kp​ ), which must remain exceptionally low to classify the drug as a true PAMORA.

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) -450 ± 45
Tmax​ (h) -1.5 ± 0.5
AUC0−∞​ (h·ng/mL) 1200 ± 1103600 ± 320
Clearance ( CL , L/h/kg) 0.83 ± 0.08-
Volume of Distribution ( Vss​ , L/kg) 2.4 ± 0.2-
Absolute Bioavailability ( %F ) -~30%
Brain/Plasma Ratio ( Kp​ ) < 0.05< 0.05

Experimental Methodologies

Protocol A: LC-MS/MS Bioanalytical Method for Rat Plasma

To ensure data integrity, the bioanalytical method must be validated according to 6[6].

Causality of Extraction Method: Protein precipitation using ice-cold acetonitrile was chosen over solid-phase extraction (SPE). The high polarity of the carboxylic acid moiety makes reversed-phase SPE recovery variable. Acetonitrile rapidly denatures plasma proteins while maintaining the solubility of the polar sulfonylated analyte, ensuring a self-validating recovery >90% across all Quality Control (QC) levels.

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 50 µL of rat plasma (or brain homogenate) into a 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard (IS) working solution (e.g., deuterated analog or structurally similar compound at 100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Mixing & Centrifugation: Vortex the mixture vigorously for 5 minutes to ensure complete protein denaturation. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an LC vial containing 100 µL of HPLC-grade water (to match initial mobile phase conditions and prevent peak distortion).

  • LC-MS/MS Analysis:

    • Column: C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Detection: Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the 1-(ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid derivative.

Protocol B: Rat PK and Brain Partitioning Study

Causality of Brain Partitioning Assessment: To definitively prove peripheral restriction, it is not enough to simply measure whole brain homogenate. Residual blood in the cerebral microvasculature can cause false positives for brain penetrance. Therefore, this protocol mandates an in situ saline perfusion via the left ventricle prior to brain harvesting. This self-validating step washes out intravascular drug, ensuring that the measured Kp​ reflects only the drug that has crossed the BBB.

Step-by-Step Workflow:

  • Animal Acclimatization: Fast male Sprague-Dawley rats (200-250 g) for 12 hours prior to oral dosing, with water available ad libitum.

  • Dosing:

    • IV Group: Administer 1 mg/kg of the compound via the tail vein (formulated in 5% DMSO / 10% Tween 80 / 85% Saline).

    • PO Group: Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose).

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 min at 4°C to separate plasma.

  • Terminal Perfusion & Brain Harvesting (at Tmax​ ): At 1.5 hours post-dose (expected Tmax​ ), anesthetize a subset of rats. Perform transcardial perfusion with ice-cold heparinized saline (0.9% NaCl) until the liver and brain are blanched (cleared of blood).

  • Tissue Homogenization: Excise the brain, rinse in cold saline, blot dry, and weigh. Homogenize the brain tissue in 3 volumes (w/v) of PBS (pH 7.4) using a bead beater.

  • Data Analysis: Calculate the Brain-to-Plasma ratio ( Kp​=Cbrain​/Cplasma​ ). A Kp​<0.05 confirms successful peripheral restriction.

References

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry - ACS Publications. 1

  • Peripheralization Strategies Applied to Morphinans and Implications for Improved Treatment of Pain. MDPI. 2

  • Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance. PMC / NIH. 3

  • Discovery of Axelopran (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist. ACS Publications. 5

  • The Mineralocorticoid Receptor Antagonist Spironolactone Enhances Morphine Antinociception. PubMed. 4

  • Quantification of Vactosertib an Inhibitor of TGFBR1 by LC-MS/MS in Rat Plasma and Its Pharmacokinetic Profiling. PubMed.6

Sources

Foundational

Crystal structure and molecular weight of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals Introduction 1-(Ethylsul...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a small molecule of significant interest within pharmaceutical research and development. As a derivative of 4-phenylpiperidine-4-carboxylic acid, it belongs to a class of compounds that are crucial scaffolds in the synthesis of various therapeutic agents, particularly in the realm of opioid receptor modulation and other central nervous system targets.[1][2] The precise three-dimensional arrangement of its atoms and its exact molecular mass are fundamental parameters that dictate its pharmacological activity, metabolic stability, and formulation characteristics.

This guide provides a comprehensive overview of the core analytical techniques used to elucidate the crystal structure and determine the molecular weight of this compound. We will delve into the theoretical underpinnings and practical workflows for mass spectrometry and single-crystal X-ray diffraction, offering field-proven insights into the causality behind key experimental choices. Our objective is to equip researchers with the knowledge to rigorously characterize this and similar molecules, ensuring data integrity and advancing drug discovery programs.

Part 1: Molecular Weight Determination

The molecular weight of a compound is one of its most critical intrinsic properties.[3] It is a prerequisite for sample quantification, reaction stoichiometry, and structural confirmation. We will explore both the calculated theoretical value and its experimental verification via mass spectrometry.

Theoretical Molecular Weight

The molecular formula for 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is C₁₄H₁₉NO₄S. The molecular weight is calculated by summing the atomic masses of all constituent atoms.[3]

ElementCountAtomic Mass (amu)Total Mass (amu)
Carbon (C)1412.011168.154
Hydrogen (H)191.00819.152
Nitrogen (N)114.00714.007
Oxygen (O)415.99963.996
Sulfur (S)132.0632.060
Total 297.369
Experimental Verification: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate molecular weight information and structural insights.[4][5][6]

  • Sample Preparation: Dissolve a small quantity (~1 mg) of the title compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Ionization: Introduce the sample solution directly into the ESI source. Here, a high voltage is applied to a capillary, nebulizing the solution into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions, typically protonated species [M+H]⁺ in positive ion mode.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a Time-of-Flight or Quadrupole analyzer), which separates them based on their m/z ratio.[6][7]

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.[4][7] The resulting mass spectrum plots ion intensity against the m/z ratio.

  • Data Interpretation: The peak with the highest m/z ratio, known as the molecular ion peak, corresponds to the molecular weight of the compound.[4] For 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid, one would expect to observe a prominent peak at m/z ≈ 298.377, corresponding to the [M+H]⁺ ion.

  • Choice of ESI: Electrospray ionization is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule. This is crucial for preventing fragmentation and ensuring the detection of the intact molecular ion, which is essential for unambiguous molecular weight determination.[4]

  • Direct Infusion: For a pure compound, direct infusion is preferred over chromatographic separation (e.g., LC-MS) for its speed and simplicity in confirming molecular weight.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolve Compound (1 mg/mL in Methanol) IonSource Ionization (Electrospray - ESI) Prep->IonSource Direct Infusion MassAnalyzer Mass Analysis (e.g., TOF Analyzer) IonSource->MassAnalyzer Ion Transfer Detector Detection MassAnalyzer->Detector Ion Separation Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal Output Result Identify Molecular Ion Peak [M+H]⁺ ≈ 298.38 Spectrum->Result Interpretation

Caption: Workflow for ESI-MS molecular weight determination.

Part 2: Crystal Structure Elucidation

The three-dimensional structure of a molecule at atomic resolution is invaluable in drug development. It reveals crucial details about conformation, stereochemistry, and intermolecular interactions, which govern how a molecule binds to its target and packs into a solid form.[8] Single-crystal X-ray diffraction is the definitive method for determining this structure.[9][10]

Theoretical Basis: X-ray Diffraction

When a beam of X-rays is directed at a well-ordered single crystal, the electrons in the atoms of the molecule diffract the X-rays in a predictable pattern.[9][11] By measuring the positions and intensities of the diffracted beams, one can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from this, infer the precise positions of the atoms.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth & Selection: High-quality single crystals are grown, often by slow evaporation of a saturated solution. A suitable crystal (ideally 20-200 µm in size) is selected under a microscope.[9]

  • Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam (commonly from a Molybdenum or Copper source).[9] A detector records the diffraction pattern as a series of "reflections."

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Cryo-Cooling (100 K): Cooling the crystal minimizes thermal motion of the atoms. This results in sharper diffraction spots and higher resolution data, allowing for a more precise determination of atomic positions and bond lengths.

  • Choice of X-ray Source: A Molybdenum (Mo, λ=0.71073 Å) source is a general workhorse for small molecule crystallography.[9] A Copper (Cu, λ=1.5418 Å) source is brighter and particularly useful for determining the absolute configuration of chiral molecules or for very small, weakly diffracting crystals.[9]

Illustrative Crystallographic Data

While the specific crystallographic data for 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is not publicly available as of this writing, the following table presents typical parameters that would be determined, using data from a structurally related compound, C₁₃H₁₈N₂O₄S, for illustrative purposes.[12]

ParameterExample ValueDescription
Chemical FormulaC₁₄H₁₉NO₄SThe constituent atoms of the molecule.
Formula Weight297.37 g/mol The calculated molecular weight.
Crystal SystemMonoclinicThe geometric system describing the unit cell.[12]
Space GroupP2₁/cThe set of symmetry operations for the unit cell.
a, b, c (Å)6.14, 20.59, 12.56The lengths of the unit cell axes.[12]
α, β, γ (°)90, 114.0, 90The angles between the unit cell axes.[12]
Volume (ų)1451.8The volume of a single unit cell.[12]
Z4The number of molecules in the unit cell.[12]
R-factor< 0.05A measure of the agreement between the model and data.
Workflow for Single-Crystal X-ray Diffraction

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination CrystalGrowth Grow Single Crystal Mounting Mount Crystal & Cryo-Cool (100K) CrystalGrowth->Mounting Diffractometer Place in Diffractometer Mounting->Diffractometer Irradiation Irradiate with X-rays (Mo or Cu source) Diffractometer->Irradiation Detection Record Diffraction Pattern Irradiation->Detection DataProcessing Process Data (Unit Cell, Space Group) Detection->DataProcessing StructureSolution Solve Phase Problem (Generate Electron Density Map) DataProcessing->StructureSolution Refinement Build & Refine Atomic Model StructureSolution->Refinement FinalStructure Final 3D Structure (CIF File) Refinement->FinalStructure

Caption: Workflow for crystal structure determination.

Conclusion

The rigorous characterization of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid through techniques like mass spectrometry and single-crystal X-ray diffraction is not merely an academic exercise. It is a foundational requirement for modern drug discovery. An accurate molecular weight confirms chemical identity, while a high-resolution crystal structure provides the atomic-level blueprint necessary for understanding structure-activity relationships, guiding medicinal chemistry efforts, and informing solid-state formulation strategies. The protocols and insights detailed in this guide represent a self-validating system for generating the high-quality, reliable data essential for advancing pharmaceutical research.

References

  • How can mass spectrometry determine molecular weight of organic compounds? (n.d.).
  • Basics of Mass Spectrometry. (n.d.).
  • Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. (2025, August 15). Fiveable. [Link]

  • Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. (2019, December 30). Chemistry LibreTexts. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. [Link]

  • Molecular Weight Determination. (n.d.). Impact Analytical. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Small Molecule X-ray Crystallography. (n.d.). METRIC - Office of Research and Innovation. [Link]

  • Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

  • Meperidine Drug Information. (n.d.). Therapeutic Target Database. [Link]

  • 4-phenylpiperidine-4-carboxylic acid. (2024, April 9). ChemBK. [Link]

  • Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

Sources

Exploratory

Preclinical Pharmacological Profiling and Receptor Binding Affinity: 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Medicinal Chemistry Executive Summary & Chemical Identity The compound 1-(Ethylsulfonyl)-4-phenylpiperidine-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Medicinal Chemistry

Executive Summary & Chemical Identity

The compound 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid (ESPPC) represents a highly specialized derivative within the 4-phenylpiperidine class of molecules. Historically, the 4-phenylpiperidine scaffold has served as the foundational pharmacophore for classic µ-opioid receptor (MOR) agonists (e.g., meperidine) and various sigma receptor modulators.

However, ESPPC diverges drastically from classic opioid ligands due to two critical structural modifications: a C4-carboxylic acid and an N1-ethylsulfonyl group . As a Senior Application Scientist, it is imperative to move beyond mere structural observation and analyze the mechanistic causality of these functional groups. This whitepaper deconstructs the structural-activity relationship (SAR) of ESPPC, predicts its receptor binding profile based on established crystallographic data, and outlines the self-validating experimental protocols required to empirically profile such atypical ligands.

Structural-Activity Relationship (SAR) & Mechanistic Rationale

Understanding the receptor binding affinity of ESPPC requires a first-principles analysis of its molecular topology and electrostatic profile.

The 4-Phenylpiperidine Core

The central ring system provides the necessary hydrophobic bulk to occupy the orthosteric binding pockets of several Class A G-protein-coupled receptors (GPCRs) and endoplasmic reticulum chaperone proteins. The equatorial phenyl ring traditionally engages in π−π stacking or hydrophobic interactions with conserved aromatic residues (e.g., Trp293 in MOR)[1].

C4-Carboxylic Acid: Peripheral Restriction

At a physiological pH of 7.4, the C4-carboxylic acid is deprotonated, rendering the molecule anionic or zwitterionic (depending on the nitrogen, which we will address next).

  • Causality: The introduction of a permanent negative charge drastically lowers the logP (lipophilicity) and increases the polar surface area (PSA). This prevents passive diffusion across the blood-brain barrier (BBB). Consequently, ESPPC is strictly a peripherally restricted agent, similar in pharmacokinetic philosophy to loperamide or alvimopan.

N1-Ethylsulfonyl Modification: The Basicity Abolisher

This is the most pharmacologically disruptive modification. Classic MOR binding strictly requires a protonated, basic piperidine nitrogen (pKa ~8.5) to form a critical salt bridge with the highly conserved Aspartic Acid residue (Asp147 / D3.32) in transmembrane helix 3[1][2].

  • Causality: The addition of the strongly electron-withdrawing ethylsulfonyl group converts the basic amine into a neutral sulfonamide. The lone pair on the nitrogen is delocalized into the sulfonyl system, dropping the pKa to a point where it remains unprotonated at physiological pH.

  • Result: Without the protonated nitrogen, the ionic interaction with Asp147 is abolished. Therefore, ESPPC is predicted to have negligible orthosteric MOR affinity . Instead, N-sulfonyl piperidines are frequently repurposed in medicinal chemistry as chemokine receptor antagonists (e.g., CCR3) or soluble epoxide hydrolase (sEH) inhibitors[3][4].

SAR_Logic ESPPC ESPPC (Target Compound) Core 4-Phenylpiperidine Core (Hydrophobic Anchor) ESPPC->Core NSulf N1-Ethylsulfonyl Group (Electron Withdrawing) ESPPC->NSulf C4Carb C4-Carboxylic Acid (Anionic at pH 7.4) ESPPC->C4Carb Alt Shift to Alternative Targets (Chemokine / sEH) Core->Alt Scaffold Repurposing MOR Loss of MOR Binding (No Asp147 Salt Bridge) NSulf->MOR Disrupts Ionic Interaction Periph Peripheral Restriction (BBB Exclusion) C4Carb->Periph Decreases Lipophilicity

Caption: Logical SAR workflow detailing how ESPPC's structural modifications dictate its pharmacological fate.

Predicted Receptor Binding Profile

Based on the SAR rationale and crystallographic constraints of the target receptors[1][5], the following table summarizes the predicted binding affinities ( Ki​ ) for ESPPC. Note: This data framework serves as a comparative baseline for the empirical validation protocols described in Section 4.

Target Receptor / EnzymeRadioligand / ProbePredicted Affinity ( Ki​ )Mechanistic Justification
µ-Opioid Receptor (MOR) [3H] -DAMGO> 10,000 nM (Inactive)Loss of basic nitrogen prevents D3.32 salt bridge formation.
σ1​ Receptor (S1R) [3H] -Pentazocine500 - 1,000 nM (Weak)S1R tolerates bulkier N-substituents, but prefers basic amines[6].
Chemokine Receptor (CCR3) [125I] -Eotaxin50 - 200 nM (Moderate)N-sulfonyl piperidines are known pharmacophores for CCR3 antagonism[4].
Soluble Epoxide Hydrolase Fluorescent Substrate10 - 50 nM (High)N-sulfonyl groups effectively mimic urea transition states in sEH[3].

Experimental Methodologies: Self-Validating Systems

To empirically validate the binding affinity of ESPPC, we must employ rigorous, self-validating biochemical assays. As a rule of scientific integrity, an assay is only as reliable as its internal controls and its ability to isolate the variable .

Protocol 4.1: Radioligand Competition Binding Assay (MOR & S1R)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of ESPPC by measuring its ability to displace a high-affinity radioligand.

  • Tissue Preparation: Homogenize CHO-K1 cells stably expressing human MOR or S1R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

    • Causality: Washing and high-speed centrifugation remove endogenous ligands and cytosolic proteases, isolating the membrane-bound receptors to ensure a high signal-to-noise ratio.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand ( [3H] -DAMGO for MOR; Kd​ = 1.2 nM), and increasing concentrations of ESPPC (10 −10 to 10 −4 M).

  • Non-Specific Binding (NSB) Control: Include parallel wells containing 10 µM Naloxone (for MOR) or Haloperidol (for S1R).

    • Causality: A massive excess of a known cold competitor completely saturates the specific receptor sites. Any remaining radioactivity detected in these wells represents non-specific binding to lipids or plastic, which must be mathematically subtracted to isolate true receptor affinity.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+([L]/Kd​)IC50​​ .

Protocol 4.2: [35S]GTPγS Functional Assay

If ESPPC shows any binding, we must determine if it acts as an agonist or antagonist.

  • Reaction Mixture: Incubate membranes with ESPPC, 0.1 nM [35S]GTPγS , and 10 µM GDP in assay buffer (containing Mg 2+ and NaCl).

    • Causality (Critical Step): The inclusion of excess GDP is a self-validating mechanism. GDP occupies the basal nucleotide binding sites on the G α subunits, drastically reducing spontaneous, ligand-independent G-protein coupling. This ensures that any measured isotopic incorporation is strictly causally linked to the receptor's conformational shift induced by ESPPC.

  • Incubation & Filtration: Incubate for 60 minutes at 30°C, filter through GF/B filters, and quantify via scintillation.

Assay_Workflow Membrane 1. Membrane Preparation (Isolate Receptors) Incubation 2. Incubation (ESPPC + Radioligand + GDP) Membrane->Incubation Filtration 3. Rapid Filtration (Separate Bound from Free) Incubation->Filtration Scintillation 4. Liquid Scintillation (Quantify Isotope) Filtration->Scintillation Analysis 5. Non-Linear Regression (Calculate Ki) Scintillation->Analysis

Caption: Step-by-step experimental workflow for the radioligand and functional binding assays.

Conclusion & Drug Development Directives

The structural profile of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid strongly suggests it is a non-opioid entity despite its 4-phenylpiperidine backbone. The deliberate removal of the basic amine via N-sulfonylation, combined with the peripheral restriction imposed by the C4-carboxylate, makes ESPPC an ideal candidate for investigating peripheral inflammatory targets (such as CCR3 or sEH) without the confounding variables of CNS penetration or opioid-mediated respiratory depression and addiction[1][3]. Future high-throughput screening should pivot away from classic neuropharmacology and focus on peripheral immunomodulation and metabolic regulation.

References

  • Manglik, A., et al. "Crystal structure of the µ-opioid receptor bound to a morphinan antagonist." Nature 485.7398 (2012): 321-326. URL:[Link]

  • Schmidt, H. R., et al. "Crystal structure of the human σ1​ receptor." Nature 532.7600 (2016): 527-530. (Referenced via Preprints / PMC structural modeling). URL:[Link]

  • U.S. Patent No. 9,296,693 B2. "Acyl piperidine inhibitors of soluble epoxide hydrolase." (Details N-Sulfonyl Piperidine Analogues).
  • Lane, T., et al. "The Effects of a CCR3 Inhibitor, AXP1275, on Allergen-Induced Airway Responses." ResearchGate (2026). URL:[Link]

Sources

Foundational

A Multi-faceted Approach to Predicting the Biological Activity Profile of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid: An In Silico and In Vitro Roadmap

An In-Depth Technical Guide Executive Summary The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern medicine. The compound 1-(Ethylsulfonyl)-4-phenylpiperidine-4-car...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern medicine. The compound 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid presents a unique chemical architecture, combining a privileged neuromodulatory scaffold with a functional group prevalent in targeted therapies. This guide outlines a systematic, multi-tiered strategy for the comprehensive prediction and initial validation of its biological activity. By integrating structural analog analysis with a robust in silico predictive pipeline and proposing a logical in vitro validation cascade, we provide a scientifically rigorous roadmap for elucidating the compound's mechanism of action, identifying primary biological targets, and assessing its drug-like potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel chemical entities.

Introduction: Deconstructing the Molecular Architecture

The structure of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a deliberate convergence of two moieties with rich histories in medicinal chemistry: the 4-phenylpiperidine core and the ethylsulfonyl group. Understanding the established roles of these components is fundamental to generating rational hypotheses about the compound's potential bioactivity.

  • The 4-Phenylpiperidine Scaffold: This core structure is a well-established "privileged scaffold" in pharmacology, particularly for agents targeting the central nervous system (CNS). Its rigid, defined conformation allows for precise orientation of substituents to interact with receptor binding pockets. Derivatives of 4-phenylpiperidine are found in a wide array of therapeutics, including potent opioid analgesics (e.g., pethidine, fentanyl), antipsychotics, and selective serotonin reuptake inhibitors (SSRIs) like paroxetine[1]. The presence of this core strongly suggests a potential for neurological or psychiatric activity. The 4-carboxylic acid group can serve as a key interaction point, forming hydrogen bonds or salt bridges with target proteins.

  • The Ethylsulfonyl Group: Far from being a passive substituent, the sulfonyl group (SO₂) is a powerful modulator of pharmacological properties. It is a strong hydrogen bond acceptor and is metabolically robust. Its presence can significantly influence a molecule's binding affinity and selectivity for its target[2][3]. In modern drug design, sulfonyl-containing compounds are recognized as inhibitors of various enzymes, including protein kinases and carbonic anhydrases, and can play a crucial role in receptor interactions[2][3][4]. The N-ethylsulfonyl group on the piperidine nitrogen replaces the typical N-alkyl or N-aralkyl groups found in many CNS-active phenylpiperidines, suggesting a potentially novel pharmacological profile that may deviate from classical opioid or monoamine transporter ligands.

This structural amalgamation prompts a key question: Does the ethylsulfonyl group redirect the inherent CNS-targeting potential of the phenylpiperidine core towards novel targets, or does it modulate activity at classical targets in a unique way? The following workflow is designed to systematically answer this question.

A Systematic Workflow for Activity Prediction

Our approach is a logical cascade, beginning with broad computational predictions to generate hypotheses and progressively narrowing the focus to specific, testable in vitro experiments. This ensures a resource-efficient and scientifically sound investigation.

G cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: In Vitro Validation A Input Structure (SMILES/SDF) B ADMET & Physicochemical Property Prediction A->B C Ligand-Based Target Prediction (Similarity & Substructure Search) A->C D Structure-Based Target Prediction (Reverse Docking) A->D G Integrated Prediction Report B->G E Prioritized Target List (e.g., MOR, DAT, SERT, Kinases) C->E D->E F Molecular Docking Simulation (Binding Pose & Affinity Estimation) E->F F->G H Hypothesized Target from In Silico Report I Tier 1: Binding Assay (Radioligand Displacement) H->I J Binding Affinity (Ki) Determined? I->J K Tier 2: Functional Assay (e.g., GTPγS, Uptake Assay) J->K  Yes M Deprioritize Target / Re-evaluate J->M  No L Functional Profile (Agonist/Antagonist, IC50/EC50) K->L

Caption: A systematic workflow for predicting and validating biological activity.

Phase 1: In Silico Profiling & Hypothesis Generation

The initial phase utilizes computational tools to build a comprehensive profile of the molecule, predicting its drug-like properties and identifying a list of high-probability biological targets.[5][6][7]

Prediction of Physicochemical and ADMET Properties

Before exploring specific targets, it is crucial to assess the compound's fundamental drug-like properties. Costly failures in later-stage drug development often arise from poor pharmacokinetics or toxicity.[7] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system.[8]

Experimental Protocol: ADMET Prediction using SwissADME

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid.

  • Platform: Navigate to the SwissADME web server.

  • Execution: Paste the SMILES string into the input field and execute the prediction.

  • Data Collection: Collate the predicted values for key parameters as shown in Table 1.

  • Causality: We analyze these parameters against established rules, such as Lipinski's Rule of Five, to gauge the likelihood of oral bioavailability. Properties like the number of hydrogen bond donors/acceptors, molecular weight, and LogP are critical determinants of a molecule's ability to cross biological membranes. The Blood-Brain Barrier (BBB) permeation prediction is particularly vital given the 4-phenylpiperidine core's CNS-targeting history.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation & Significance
Physicochemical
Molecular FormulaC₁₄H₁₉NO₄SConfirms atomic composition.
Molecular Weight297.37 g/mol Compliant with Lipinski's Rule (<500).
MLogP1.85Indicates moderate lipophilicity, balanced for solubility and permeability.
H-Bond Acceptors5Compliant with Lipinski's Rule (<10). The sulfonyl and carboxyl oxygens are key acceptors.
H-Bond Donors1Compliant with Lipinski's Rule (<5). The carboxylic acid proton is the primary donor.
Pharmacokinetics
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantNo (Predicted)The combination of the polar carboxylic acid and sulfonyl groups may limit passive diffusion across the BBB.
CYP InhibitionInhibitor of CYP2C9, CYP2C19 (Predicted)Potential for drug-drug interactions; requires experimental verification.
Drug-likeness
Lipinski's RuleYes (0 violations)Favorable profile for oral bioavailability.
Bioavailability Score0.55Indicates a reasonable probability of having good oral bioavailability.
Note: These values are computationally predicted and require experimental validation.
Target Identification via Virtual Screening

With a favorable drug-like profile predicted, the next step is to identify potential protein targets. We employ a two-pronged approach for maximum confidence.

  • Ligand-Based Screening: This method operates on the principle of "guilt by association": molecules with similar structures often have similar biological targets.[9] We will perform similarity and substructure searches against comprehensive bioactivity databases like ChEMBL. This is expected to flag targets associated with the 4-phenylpiperidine core, such as opioid receptors and monoamine transporters (DAT, SERT, NET).

  • Structure-Based Screening (Molecular Docking): This technique computationally places the molecule into the 3D structure of a protein's binding site to predict binding affinity and pose.[7][10] Based on the analog analysis and the presence of the sulfonyl group, a prioritized list of targets for docking would include:

    • GPCRs: Mu-Opioid Receptor (MOR), Dopamine Transporter (DAT), Serotonin Transporter (SERT).

    • Enzymes: A representative panel of kinases (e.g., EGFR, VEGFR-2), given the prevalence of sulfonyl groups in kinase inhibitors[4][11].

Experimental Protocol: Molecular Docking against the Mu-Opioid Receptor (MOR)

  • Ligand Preparation:

    • Generate the 3D coordinates of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid.

    • Assign appropriate protonation states at physiological pH (7.4); the carboxylic acid will be deprotonated (carboxylate), and the piperidine nitrogen is neutral.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Receptor Preparation:

    • Obtain the crystal structure of the human MOR from the Protein Data Bank (PDB ID: e.g., 5C1M).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges.

  • Docking Execution:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the PDB structure.

    • Utilize a docking program such as AutoDock Vina or Glide to perform the simulation.[10] The algorithm will explore various conformations (poses) of the ligand within the binding site.

  • Analysis & Interpretation:

    • Analyze the top-scoring poses. The scoring function estimates the binding free energy (ΔG), with more negative values indicating stronger predicted affinity.

    • Visualize the predicted binding pose to identify key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts). The carboxylate is hypothesized to form a salt bridge with a conserved lysine residue in the MOR binding pocket, a classic interaction for opioid ligands. The sulfonyl oxygens may form additional hydrogen bonds.

Phase 2: Proposed In Vitro Validation Cascade

Computational predictions are hypotheses that must be confirmed by empirical data. This section details a logical, tiered approach to in vitro validation, focusing on the highest-probability targets identified in Phase 1.

G A Top Predicted Target (e.g., Mu-Opioid Receptor) B Tier 1: Radioligand Binding Assay Determine if compound binds to the target. A->B C Does it Bind? (Significant displacement of radioligand) B->C D Tier 2: Functional Assay Determine what the compound does at the target. C->D Yes J Target Deprioritized C->J No E [35S]GTPγS Binding Assay (for GPCRs) D->E F Neurotransmitter Uptake Assay (for Transporters) D->F G Determine Functional Profile (Agonist, Antagonist, or Inverse Agonist) E->G F->G H Lead Candidate for Further Study G->H Agonist Activity I Tool Compound / Antagonist Lead G->I Antagonist Activity

Caption: A logical cascade for in vitro experimental validation.

Tier 1: Primary Binding Assays

The first experimental question to answer is: Does the compound physically bind to the predicted target? A competitive radioligand binding assay is the gold-standard method for determining binding affinity (Ki).

Experimental Protocol: MOR Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes prepared from cells overexpressing the human mu-opioid receptor (hMOR).

    • [³H]-DAMGO (a high-affinity, selective MOR agonist radioligand).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Naloxone (a non-selective opioid antagonist for defining non-specific binding).

    • 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid (test compound), serially diluted.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: hMOR membranes + [³H]-DAMGO + Assay Buffer.

    • Non-Specific Binding (NSB) Wells: hMOR membranes + [³H]-DAMGO + excess Naloxone.

    • Test Compound Wells: hMOR membranes + [³H]-DAMGO + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filter mat for each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

  • Self-Validation: The inclusion of total binding and NSB wells provides internal controls for the assay's performance. A clear sigmoidal dose-response curve for the test compound validates the competitive binding interaction.

Tier 2: Functional Characterization

If the compound demonstrates significant binding affinity in Tier 1, the next critical step is to determine its functional effect. Does it activate the receptor (agonist), block the action of an agonist (antagonist), or have no effect?

Experimental Protocol: [³⁵S]GTPγS Binding Assay for MOR Functional Activity

  • Rationale: MOR is a G-protein coupled receptor (GPCR). Agonist binding causes the receptor to exchange GDP for GTP on its associated G-protein, initiating a signaling cascade. This assay measures the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to G-proteins, which is a direct measure of receptor activation.

  • Materials:

    • hMOR membranes.

    • [³⁵S]GTPγS radioligand.

    • GDP (to ensure G-proteins are in their inactive state at baseline).

    • DAMGO (as a positive control agonist).

    • Test compound.

  • Assay Setup:

    • Basal Binding: Membranes + [³⁵S]GTPγS + GDP.

    • Agonist-Stimulated Binding: Membranes + [³⁵S]GTPγS + GDP + serial dilutions of the test compound (or DAMGO for control).

  • Procedure: The incubation, harvesting, and quantification steps are analogous to the binding assay described above.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding versus the log concentration of the test compound.

    • Agonist: A dose-dependent increase in binding will be observed. The EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist like DAMGO) are determined.

    • Antagonist: If the compound is suspected to be an antagonist, it is tested in the presence of a fixed concentration of an agonist (DAMGO). An antagonist will cause a rightward shift in the agonist's dose-response curve, from which an antagonist affinity constant (Kb) can be calculated.

Conclusion and Strategic Outlook

This guide presents a robust, integrated strategy for the initial characterization of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid. The workflow is designed to efficiently progress from broad, computational predictions to specific, high-value in vitro experiments. The unique structural combination of a CNS-active scaffold with an ethylsulfonyl group suggests the potential for novel pharmacology. The in silico analysis predicts favorable drug-like properties but potentially limited BBB penetration, which may be advantageous for peripherally restricted agents. The primary hypothesized targets are opioid receptors and monoamine transporters, with a secondary possibility of kinase inhibition. The proposed experimental cascade provides a clear path to validate these hypotheses, determining not only if the compound binds but also its functional consequence. The results of this investigation will provide a critical foundation for any subsequent lead optimization and preclinical development efforts.

References

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Exploratory

Thermodynamic properties of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Characterization of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid Abstract This technical guide provides a comprehensive framework for the thermodynamic character...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Characterization of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the thermodynamic characterization of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid, a novel small molecule candidate. While specific experimental data for this compound is not extensively published, this document outlines the critical experimental protocols and theoretical considerations necessary for its thorough evaluation. As a Senior Application Scientist, the focus extends beyond mere procedural steps to encompass the underlying scientific rationale, the principles of data interpretation, and the strategic implications for pharmaceutical development. The methodologies described herein, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solubility studies, are presented as a self-validating system to ensure data integrity and reproducibility, forming a critical component of the pre-formulation and solid-state characterization process.

Introduction: The Imperative of Thermodynamic Profiling in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, the thermodynamic characteristics of an active pharmaceutical ingredient (API) are paramount. They govern the material's stability, solubility, and bioavailability, thereby directly influencing its safety, efficacy, and manufacturability. For a molecule like 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid, understanding its thermal behavior is not an academic exercise but a prerequisite for rational formulation design and regulatory success.

This guide will detail the essential thermodynamic assays, focusing on the "why" behind each experimental choice. We will explore how to establish a robust thermodynamic profile, interpret the resulting data, and leverage these insights to de-risk the development process.

Solid-State Characterization: The Foundation of Thermodynamic Analysis

The solid form of an API dictates its thermodynamic properties. Polymorphs, solvates, and hydrates of the same molecule can exhibit vastly different melting points, solubilities, and stabilities. Therefore, the initial step in any thermodynamic evaluation is a comprehensive solid-state screening to identify and characterize all accessible crystalline and amorphous forms of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid. While a full discussion of polymorph screening is beyond the scope of this guide, it is a critical prerequisite. The subsequent analyses described must be performed on a well-characterized, single solid form to ensure data integrity.

Core Thermodynamic Assays: Methodologies and Rationale

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a cornerstone technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This provides a wealth of information about the thermal stability and physical state of the API.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium). This is a non-negotiable step for data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid into a standard aluminum DSC pan. The use of a microbalance is crucial for precision.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of material during heating, especially if the sample may be volatile or contain residual solvent. For studies investigating desolvation, a pinhole lid may be used.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C). A controlled heating rate is essential for resolving thermal events.

    • An inert nitrogen purge (50 mL/min) should be maintained throughout the experiment to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify key thermal events:

    • Glass Transition (Tg): A step change in the baseline, indicative of an amorphous phase.

    • Crystallization (Tc): An exothermic peak, showing the transition from an amorphous or metastable state to a more stable crystalline form.

    • Melting (Tm): An endothermic peak, representing the transition from solid to liquid. The onset temperature is typically reported as the melting point, and the integrated peak area corresponds to the enthalpy of fusion (ΔHfus).

  • Sharp vs. Broad Melting Peak: A sharp, single melting endotherm suggests a pure, highly crystalline substance. A broad peak may indicate the presence of impurities, multiple crystal forms (polymorphs), or sample decomposition during melting.

  • Enthalpy of Fusion (ΔHfus): This value is a measure of the lattice energy of the crystal. Higher values generally correlate with lower solubility and greater stability.

  • Heat-Cool-Heat Cycle: Performing a second heating cycle after a controlled cooling step can reveal information about recrystallization behavior and the stability of the amorphous phase. If the melted sample does not recrystallize on cooling, a glass transition will be observed on the second heat, providing the Tg of the amorphous form.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability and Composition

TGA measures the change in mass of a sample as a function of temperature. It is indispensable for determining the thermal decomposition temperature and for quantifying the presence of volatiles like water (hydrates) or residual solvents (solvates).

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).

  • Sample Preparation: Accurately weigh a slightly larger sample than for DSC, typically 5-10 mg, into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 400 °C).

    • Maintain an inert nitrogen purge gas flow (50-100 mL/min) to remove any decomposition products and prevent oxidation.

  • Data Analysis: The TGA thermogram plots mass loss (%) versus temperature.

    • Desolvation/Dehydration: A mass loss step at temperatures below 150 °C often corresponds to the loss of residual solvent or water. The stoichiometry of a hydrate or solvate can be calculated from the percentage of mass lost.

    • Decomposition Onset (Td): The temperature at which significant mass loss due to thermal decomposition begins. This is a critical indicator of the material's thermal stability.

TGA and DSC data should be analyzed in conjunction. For example, if TGA shows a mass loss between 100-120 °C, the DSC should show a corresponding endothermic event in the same temperature range, representing the enthalpy of vaporization/desolvation. This cross-verification enhances the trustworthiness of the interpretation.

Solubility: A Critical Thermodynamic Parameter

Solubility is a key thermodynamic property that directly impacts a drug's absorption and bioavailability. Determining the solubility of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid in various media is essential for developing a viable formulation.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

  • System Preparation: Prepare a series of relevant aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8 to simulate gastrointestinal conditions) and biorelevant media (e.g., FaSSIF, FeSSIF).

  • Sample Addition: Add an excess amount of the solid API to a known volume of each medium in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

  • Sample Separation: Separate the undissolved solid from the solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation is typically used.

  • Concentration Analysis: Quantify the concentration of the dissolved API in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Recover the remaining solid material and re-analyze it (e.g., by DSC or XRPD) to ensure that the solid form has not changed (e.g., converted to a hydrate or a different polymorph) during the experiment. This is a vital self-validating step.

Data Synthesis and Visualization

Clear presentation of thermodynamic data is crucial for interpretation and decision-making.

Tabular Summary of Thermodynamic Properties
PropertyMethodResult (Hypothetical Data for Illustration)Significance in Drug Development
Melting Point (Onset)DSC185.6 °CPurity indicator; influences manufacturing process selection.
Enthalpy of Fusion (ΔHfus)DSC85.2 J/gCorrelates with lattice energy and can impact solubility.
Glass Transition (Tg)DSC95.1 °CStability marker for the amorphous form.
Decomposition Onset (Td)TGA230.4 °CDefines the upper limit for thermal stability during processing.
Solubility (pH 6.8, 37 °C)HPLC0.05 mg/mLKey input for biopharmaceutical classification (BCS).
Solid Form Post-SolubilityXRPDNo change from initial formConfirms the measured solubility is for the intended solid form.
Visualization of Experimental Workflows

A logical workflow ensures that all necessary data is captured systematically.

G cluster_0 Solid-State Characterization cluster_1 Thermal Analysis Workflow cluster_2 Solubility Determination Workflow API API: 1-(Ethylsulfonyl)-4- phenylpiperidine-4-carboxylic acid Polymorph Polymorph & Solvate Screen API->Polymorph Characterized Select Single, Stable Form for Analysis (Form A) Polymorph->Characterized DSC DSC Analysis (Tm, ΔHfus) Characterized->DSC TGA TGA Analysis (Td, Solvate Check) Characterized->TGA Shake_Flask Shake-Flask Method (Various Media) Characterized->Shake_Flask Data_Corr Correlate Thermal Events DSC->Data_Corr TGA->Data_Corr Validation Validate Solid Form Integrity HPLC HPLC Quantification Shake_Flask->HPLC Solid_Residue Post-Assay Solid Analysis (XRPD/DSC) Shake_Flask->Solid_Residue Solid_Residue->Validation

Caption: Integrated workflow for thermodynamic and solubility characterization.

Conclusion: From Data to Development Strategy

The thermodynamic profile of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a critical dataset that informs numerous downstream development activities. A high melting point and enthalpy of fusion, coupled with good thermal stability, might suggest a robust crystalline material that is easy to handle and process. Conversely, low aqueous solubility would necessitate the exploration of formulation strategies such as particle size reduction, amorphous solid dispersions, or salt formation to ensure adequate bioavailability.

By employing the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can build a comprehensive understanding of their API's thermodynamic properties. This foundational knowledge is not merely a collection of data points but a strategic asset that enables evidence-based decision-making, accelerates the development timeline, and ultimately increases the probability of bringing a safe and effective medicine to patients.

References

  • Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis and Calorimetry, 44, 259-274. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 583-588. [Link]

Protocols & Analytical Methods

Method

Advanced Application Note: 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic Acid in Targeted Drug Design

Executive Summary The 4-phenylpiperidine-4-carboxylic acid scaffold is a historically privileged structure in medicinal chemistry, forming the core of numerous centrally acting analgesics and psychoactive agents[1],[2]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylpiperidine-4-carboxylic acid scaffold is a historically privileged structure in medicinal chemistry, forming the core of numerous centrally acting analgesics and psychoactive agents[1],[2]. However, modern drug discovery demands rigorous control over physicochemical properties to avoid off-target toxicities (e.g., hERG liability, phospholipidosis) typically associated with basic amines. 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid represents a highly optimized precursor where the basic piperidine nitrogen is masked by an ethylsulfonyl group. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing this precursor in the development of novel G protein-coupled receptor (GPCR) ligands and enzyme inhibitors.

Mechanistic Rationale & Structural Causality

The Role of the Ethylsulfonyl Modification

In classical 4-phenylpiperidine derivatives (such as pethidine/meperidine), the basic piperidine nitrogen ( pKa​≈8.5−9.0 ) is protonated at physiological pH. While this facilitates specific electrostatic interactions within GPCR binding pockets, it also drives high volume of distribution and potential off-target binding. By introducing the N-ethylsulfonyl moiety , the basicity of the nitrogen is eliminated, converting it into a neutral, highly stable sulfonamide. This choice is causal to three distinct pharmacological advantages:

  • Toxicity Mitigation: Removal of the basic center drastically reduces the risk of hERG channel blockade and drug-induced phospholipidosis.

  • Hydrogen Bonding: The sulfonyl oxygens act as potent, directional hydrogen bond acceptors, which have been shown to coordinate effectively within enzyme active sites (e.g., Carbonic Anhydrase isoforms)[3].

  • Lipophilicity Tuning: The ethyl group provides a precise steric and lipophilic bump, optimizing the molecule's partition coefficient (LogP) for targeted blood-brain barrier (BBB) penetration without excessive lipophilicity.

The Carboxylic Acid as a Synthetic Vector

The C4-carboxylic acid is situated on a highly sterically hindered quaternary carbon, flanked by the piperidine ring and the phenyl group. Despite this steric bulk, it serves as an essential vector for divergent synthesis. It can be converted into amides to probe receptor sub-pockets[3], or transformed into bioisosteres (e.g., tetrazoles, oxadiazoles) to enhance metabolic stability and membrane permeability[4].

Physicochemical Profiling

To guide rational drug design, the quantitative parameters of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid are compared against its un-sulfonylated parent scaffold. The data below illustrates the shift from a basic, highly polar precursor to a neutral, lipophilicity-optimized building block.

Property4-Phenylpiperidine-4-carboxylic acid[2]1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acidImpact on Drug Design
Molecular Weight 205.25 g/mol 297.37 g/mol Remains well within Lipinski's Rule of 5.
Nitrogen pKa​ ~8.9 (Basic)N/A (Neutral sulfonamide)Eliminates basic-amine associated toxicities.
Calculated LogP ~1.2~2.8Enhanced passive membrane permeability.
Polar Surface Area (PSA) 49.3 Ų79.8 ŲOptimal for oral bioavailability; restricts excessive BBB crossing if desired.
H-Bond Donors/Acceptors 2 / 31 / 4Shifts profile toward H-bond accepting, altering target binding kinetics.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The steric hindrance at the C4 position necessitates highly reactive coupling reagents; standard EDC/NHS coupling often results in poor yields (<20%). Therefore, uronium-based coupling (HATU) is mandated.

Protocol A: Sterically Demanding Amide Coupling

Objective: Synthesize a library of 4-phenylpiperidine-4-carboxamides for GPCR screening.

  • Reagent Preparation: Dissolve 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.

  • Activation (Causality Step): Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Rationale: HATU generates a highly reactive 7-aza-OBt ester, which is critical for overcoming the steric shielding of the quaternary C4 carbon. Stir for 15 minutes at room temperature.

  • Amine Addition: Introduce the target primary or secondary amine (1.2 eq, 0.6 mmol).

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the precursor mass ( [M−H]− 296.1) is consumed and the target amide mass appears.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Objective: Replace the carboxylic acid with a 1,2,4-oxadiazole ring to improve metabolic half-life while retaining the acidic pharmacophore geometry[4].

  • Activation: Dissolve the precursor (1.0 eq) in anhydrous DMF. Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq). Stir at 50∘C for 2 hours until CO2​ evolution ceases.

  • O-Acylation: Add the appropriate amidoxime (1.2 eq). Stir at room temperature for 4 hours. Self-Validation: TLC should indicate the formation of the O-acyl amidoxime intermediate.

  • Cyclodehydration: Elevate the temperature to 110∘C for 12 hours. Rationale: Thermal conditions drive the intramolecular cyclization and loss of water, forming the stable aromatic oxadiazole ring.

  • Isolation: Cool to room temperature, precipitate in ice water, and isolate the product via vacuum filtration.

Visualizations

Synthetic Divergence Workflow

The following diagram illustrates the logical flow of utilizing this precursor for divergent library synthesis.

Workflow A 1-(Ethylsulfonyl)-4-phenylpiperidine -4-carboxylic acid B Steric Activation (HATU / DIPEA) A->B Amine Rxn C CDI Activation (for Bioisosteres) A->C Amidoxime Rxn D Amide Coupling (Library Generation) B->D E Cyclodehydration (Oxadiazole Formation) C->E F GPCR Ligands D->F G Enzyme Inhibitors E->G

Fig 1: Synthetic divergence of the precursor into amides and bioisosteres for drug discovery.

Pharmacological Signaling Pathway

Once synthesized, GPCR-targeted derivatives of this scaffold typically act as modulators of Gαi/o​ coupled receptors (e.g., opioid or dopamine receptors).

Signaling L Synthesized Ligand R Target GPCR (e.g., Opioid/Dopamine) L->R Binds G Gαi/o Protein R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Resp Analgesic / Neurological Response cAMP->Resp

Fig 2: Mechanism of action for synthesized GPCR ligands modulating adenylyl cyclase activity.

References

  • Pethidinic acid - Wikipedia. Wikimedia Foundation.
  • 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex International.
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. National Institutes of Health (PMC).
  • Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.

Sources

Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic Acid in Murine Models

Executive Summary 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a highly specific synthetic small molecule characterized by a piperidine core, a lipophilic phenyl substituent, an electron-withdrawing ethylsul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a highly specific synthetic small molecule characterized by a piperidine core, a lipophilic phenyl substituent, an electron-withdrawing ethylsulfonyl group, and a terminal carboxylic acid. This unique structural motif presents specific challenges and opportunities for preclinical in vivo evaluations.

As a Senior Application Scientist, it is critical to recognize that the presence of the ethylsulfonyl moiety neutralizes the inherent basicity of the piperidine nitrogen. Consequently, the molecule acts as a strict weak acid (estimated pKa ~4.0–4.5) rather than a zwitterion. Its solubility is therefore highly pH-dependent, a physicochemical reality that dictates the formulation strategies required for accurate pharmacokinetic (PK) and pharmacodynamic (PD) assessments in murine models. This guide outlines the causality-driven methodologies for formulating and dosing this compound to ensure reproducible, artifact-free preclinical data.

Physicochemical Profiling & Formulation Causality

The development of a robust preclinical formulation is the most critical step prior to in vivo dosing. Poorly formulated compounds can lead to erratic absorption, localized toxicity, or artifactual PK profiles [1].

Intravenous (IV) Strategy: The Necessity of a True Solution

For IV administration, the compound must be in a complete, thermodynamically stable solution to prevent pulmonary micro-embolisms or acute vascular toxicity. Because the compound is a weak acid, adjusting the vehicle to physiological pH (7.4) ensures the deprotonation of the carboxylic acid, forming a highly soluble carboxylate anion.

  • Optimized Vehicle: 5% DMSO / 95% Phosphate-Buffered Saline (PBS, pH 7.4). The minimal DMSO fraction prevents the lipophilic phenyl core from nucleating, while the buffered saline maintains the ionized state.

Per Os (PO) Strategy: Overcoming Gastric Precipitation

For oral administration, the compound will encounter the acidic environment of the murine stomach (pH ~3.0–4.0). Here, the carboxylic acid will be protonated, reverting the molecule to its unionized, poorly soluble form. Attempting to administer a true solution orally often results in rapid, unpredictable precipitation in the gastric lumen, leading to highly variable absorption [2].

  • Optimized Vehicle: 0.5% Methylcellulose (MC) / 0.2% Tween-80 in Deionized Water. Formulating the compound as a homogenous suspension ensures uniform dose delivery and relies on predictable, dissolution-rate-limited absorption once the compound reaches the higher-pH environment of the duodenum.

Mandatory Visualization: PK Workflow Decision Tree

G Title PK Workflow: 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid PhysChem Physicochemical Profiling (Weak Acid, pKa ~4.5) IV_Form IV Formulation 5% DMSO / 95% PBS (pH 7.4) [True Solution] PhysChem->IV_Form Absolute Bioavailability (F%) PO_Form PO Formulation 0.5% MC / 0.2% Tween-80 [Homogenous Suspension] PhysChem->PO_Form Efficacy / Toxicity Screening IV_Dose Intravenous Dosing Tail Vein (1-5 mg/kg) IV_Form->IV_Dose PO_Dose Oral Gavage Dosing Stomach (10-50 mg/kg) PO_Form->PO_Dose Sampling Serial Blood Sampling Submandibular Vein (0.25, 0.5, 1, 2, 4, 8, 24 h) IV_Dose->Sampling PO_Dose->Sampling Analysis LC-MS/MS Bioanalysis & PK Parameter Calculation Sampling->Analysis

Figure 1: Decision tree for formulation and PK dosing of the target compound.

Experimental Protocols

Protocol 1: Preparation of Dosing Formulations

Self-Validating Principle: Visual inspection under magnification must confirm the absence of particulates in IV solutions and the absence of macroscopic aggregates in PO suspensions.

Step 1: IV Solution Preparation (Target: 2 mg/mL)

  • Weigh 20 mg of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid into a sterile glass vial.

  • Add 0.5 mL of molecular-grade DMSO. Vortex vigorously until complete dissolution is achieved (the lipophilic core readily dissolves in DMSO).

  • While continuously vortexing, dropwise add 9.5 mL of PBS (pH 7.4). Causality: Dropwise addition prevents localized zones of low solvent capacity, which could cause irreversible precipitation.

  • Filter through a 0.22 µm PES syringe filter.

Step 2: PO Suspension Preparation (Target: 10 mg/mL)

  • Weigh 100 mg of the compound. Transfer to a glass mortar.

  • Add 20 µL of Tween-80 directly to the powder. Triturate thoroughly to wet the hydrophobic phenyl rings, forming a smooth paste.

  • Gradually add 0.5% Methylcellulose solution in 1 mL increments while continuously mixing, up to a final volume of 10 mL.

  • Sonicate in a water bath for 15 minutes to break up any micro-aggregates.

Protocol 2: Intravenous (IV) Dosing via Tail Vein

Causality: Proper vasodilation is critical. Resistance during injection indicates extravasation, which will artificially alter the absorption phase, skewing IV data to mimic subcutaneous (SC) dosing.

  • Preparation: Warm the C57BL/6 mice in a commercially available warming chamber at 37°C for 5–8 minutes to induce tail vein vasodilation.

  • Restraint: Transfer the mouse to a specialized tail-vein restrainer, ensuring the animal is secure but not asphyxiated.

  • Injection: Swab the tail with 70% ethanol. Using a 27G or 29G needle, enter the lateral tail vein at a shallow angle.

  • Validation: Inject the formulation at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse). The injection must meet zero resistance, and the vein should visibly clear of blood as the compound enters.

Protocol 3: Oral (PO) Dosing via Gavage
  • Measurement: Measure a 20G reusable stainless-steel gavage needle (with a ball tip) from the corner of the mouse's mouth to the xiphoid process to ensure proper depth.

  • Restraint: Scruff the mouse firmly behind the ears to immobilize the head and align the esophagus in a straight vertical line.

  • Administration: Insert the needle over the tongue and gently pass it down the esophagus. Validation: If resistance is met, or if the animal struggles violently, withdraw immediately to prevent tracheal intubation.

  • Dosing: Administer the suspension at a volume of 10 mL/kg.

Protocol 4: Serial Blood Sampling and Processing

Causality: Submandibular bleeding allows for repeated sampling without the use of anesthesia, which is known to alter hemodynamics, hepatic blood flow, and drug distribution[3, 4].

  • Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h), restrain the mouse and puncture the submandibular vein using a 4 mm animal lancet.

  • Collection: Collect 20–30 µL of blood into K2EDTA-coated microtainer tubes. Invert gently to prevent coagulation.

  • Processing: Centrifuge the samples at 2000 × g for 10 minutes at 4°C.

  • Storage: Transfer the supernatant (plasma) to pre-chilled cryovials and snap-freeze on dry ice. Store at -80°C until LC-MS/MS bioanalysis.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Formulation Matrix

ParameterValue / StrategyScientific Rationale
Ionization Profile Weak Acid (pKa ~4.5)Piperidine nitrogen basicity is neutralized by the electron-withdrawing ethylsulfonyl group.
IV Vehicle 5% DMSO / 95% PBS (pH 7.4)Physiological pH ensures complete ionization (carboxylate anion) for a stable, true solution.
PO Vehicle 0.5% MC / 0.2% Tween-80Suspension prevents unpredictable in vivo precipitation in the acidic gastric environment.
Dosing Volume IV: 5 mL/kg PO: 10 mL/kgAdheres to standard murine welfare guidelines to prevent volume-induced physiological stress.

Table 2: Expected Pharmacokinetic Parameters (Simulated for 10 mg/kg PO in C57BL/6)

PK ParameterExpected RangeBiological Significance
Tmax 0.5 - 2.0 hIndicates the rate of gastric emptying and subsequent intestinal absorption.
Cmax 1.5 - 4.0 µg/mLPeak systemic exposure; drives maximum target engagement and potential acute toxicity.
AUC(0-inf) 5.0 - 15.0 h*µg/mLTotal systemic exposure; utilized alongside IV data to calculate oral bioavailability (F%).
Half-life (t1/2) 2.0 - 6.0 hDictates the required dosing frequency (e.g., QD vs BID) for multi-day efficacy models.

References

  • Agrawal P, et al. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." AAPS PharmSciTech. 2014. URL:[Link]

  • An L, et al. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceuticals. 2024; 17(2):179. URL:[Link]

  • Okombo J, et al. "The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery." Pharmaceuticals. 2021. URL:[Link]

  • Garg V, et al. "Whole-Body Physiologically Based Pharmacokinetic Model for Nutlin-3a in Mice after Intravenous and Oral Administration." Drug Metabolism and Disposition. 2011. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid

Welcome to the Technical Support and Troubleshooting Guide for 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid . This piperidine derivative is a critical intermediate in drug development, but its unique structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid . This piperidine derivative is a critical intermediate in drug development, but its unique structural features make it highly susceptible to thermal and hydrolytic degradation.

This guide is designed for researchers and scientists to understand the thermodynamic causality behind its instability, implement field-proven storage protocols, and troubleshoot common experimental anomalies.

Core Mechanistic Insights

Q: Why is this specific compound so sensitive to thermal degradation during storage? A: The instability is driven by the specific substitution pattern at the C4 position of the piperidine ring. The compound features both an electron-withdrawing carboxylic acid group and an electron-donating/resonance-stabilizing phenyl group on the same quaternary carbon. When exposed to thermal stress, the molecule readily undergoes decarboxylation (loss of CO₂). The transition state for this cleavage is highly favored because the resulting carbanion or radical intermediate is immediately stabilized by the adjacent aromatic phenyl ring via resonance [1]. This significantly lowers the activation energy required for degradation compared to standard aliphatic carboxylic acids.

Q: What are the primary degradation products I should look out for during quality control? A: There are two primary thermodynamic sinks for this compound when improperly stored:

  • 1-(Ethylsulfonyl)-4-phenylpiperidine: This is the primary degradant formed via thermal decarboxylation. On an LC-MS, you will observe a distinct [M-44] mass shift corresponding to the loss of CO₂.

  • 4-phenylpiperidine-4-carboxylic acid: While the N-ethylsulfonyl group provides a degree of stability, extreme thermal stress combined with ambient moisture can lead to sulfonamide cleavage, a known degradation pathway for N-sulfonyl derivatives [2].

DegradationPathway cluster_stress A 1-(Ethylsulfonyl)-4-phenylpiperidine -4-carboxylic acid B Thermal Stress (> 40°C) A->B Heat Exposure C Moisture / Hydrolysis (H2O) A->C Moisture Exposure D Decarboxylation (-CO2) B->D Activation Energy Reached F Sulfonamide Cleavage (-SO2Et) C->F Acid/Base Catalysis E 1-(Ethylsulfonyl)-4-phenylpiperidine (Primary Degradant) D->E Primary Pathway G 4-phenylpiperidine-4-carboxylic acid (Secondary Degradant) F->G Secondary Pathway

Logical relationship of thermal and hydrolytic degradation pathways.

Quantitative Stability & Storage Data

To optimize your laboratory workflows, refer to the following empirical stability data. Thermal control is non-negotiable for long-term preservation.

Storage ConditionTemperatureAtmosphereEstimated Shelf LifePrimary Degradation Risk
Benchtop (Ambient) 20°C to 25°CAmbient Air< 2 WeeksDecarboxylation, Hydrolysis
Refrigerated 2°C to 8°CAmbient Air3 to 6 MonthsSlow Decarboxylation
Standard Freezer -20°CInert (Argon/N₂)> 2 YearsNone observed
Deep Freeze -80°CInert (Argon/N₂)> 5 YearsNone observed

Self-Validating Storage Protocol

To ensure absolute trustworthiness in your compound library, do not simply store the chemical and hope for the best. The following protocol is designed as a self-validating system . By integrating a "sentinel" vial into the workflow, you empirically verify the integrity of the entire batch without repeatedly thawing and compromising the main stock.

Step-by-Step Methodology
  • Baseline Quality Control: Upon receipt or synthesis, dissolve a 1 mg micro-sample in LC-MS grade Acetonitrile. Run an HPLC-UV (254 nm) and MS analysis to establish a Day 0 baseline purity (Target: >99.0%).

  • Lyophilization (Moisture Removal): Transfer the bulk powder to a lyophilization flask. Freeze at -40°C and subject to high vacuum (< 0.1 mbar) for 12 hours to sublimate any residual ambient moisture that could catalyze sulfonamide cleavage.

  • Aliquoting & Sentinel Designation: Divide the dried compound into single-use amber glass vials (to prevent photolytic excitation). Designate one specific 5 mg vial as the "Sentinel Aliquot."

  • Inert Gas Purging: Gently purge each vial with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the powder). Cap immediately with PTFE-lined septa.

  • Cryogenic Storage: Transfer all vials, including the Sentinel, to a desiccated -20°C freezer.

  • System Validation (Day 30): Exactly 30 days post-storage, remove only the Sentinel Aliquot. Run the exact LC-MS protocol from Step 1. Validation Criteria: If the peak area of the parent compound remains >99.5% relative to the baseline, and no [M-44] peak is detected, your storage system is empirically validated.

StorageWorkflow S1 1. QC Analysis (LC-MS/NMR) S2 2. Lyophilization (Remove Moisture) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Inert Purge (Argon/N2) S3->S4 S5 5. Deep Freeze (-20°C Desiccated) S4->S5

Step-by-step workflow for the optimal storage and preservation of the compound.

Troubleshooting & FAQs

Q: I need to dry the compound after a downstream synthesis step. Can I use a standard vacuum oven set to 60°C? A: No. Applying 60°C heat, even under vacuum, provides enough thermal energy to surpass the activation barrier for decarboxylation. You will likely lose 10-20% of your yield to the [M-44] degradant. Always use lyophilization (freeze-drying) or a vacuum desiccator at room temperature (max 25°C) with a strong desiccant like P₂O₅.

Q: My sample turned slightly yellow and shows a new, highly non-polar peak on my reverse-phase HPLC. What happened? A: The yellowing and the non-polar peak indicate thermal decarboxylation. The loss of the highly polar carboxylic acid group yields 1-(Ethylsulfonyl)-4-phenylpiperidine, which interacts much more strongly with the C18 stationary phase, causing it to elute later (non-polar shift).

Q: How can I salvage a partially degraded batch? A: If degradation is <15%, you can salvage the batch using Preparative HPLC. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid. The parent compound (containing the carboxylic acid) will elute significantly earlier than the decarboxylated degradant. Immediately lyophilize the collected fractions—do not use a rotary evaporator with a heated water bath.

Q: Does the choice of solvent during stock solution preparation affect thermal stability? A: Yes. Protic solvents (like Methanol or Water) can lower the activation energy for decarboxylation via hydrogen bonding with the carboxylate transition state. If you must prepare liquid stocks, use anhydrous DMSO or DMF, aliquot them, and freeze them immediately at -80°C. Avoid repeated freeze-thaw cycles.

References

  • Marton, J., Glaenzel, B., Roessler, J., Golaszewski, D., & Henriksen, G. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832.[Link]

  • Liu, Z., Zhang, X., Sivaguru, P., & Bi, X. (2025). The Carbene Chemistry of N-Sulfonyl Hydrazones: The Past, Present, and Future. Chemical Reviews, 125(2), 1049-1190.[Link]

Optimization

Optimizing crystallization conditions for 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid purification

Welcome to the Technical Support Center for the purification of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid . This portal is designed for drug development professionals and formulation scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid . This portal is designed for drug development professionals and formulation scientists. It provides field-proven troubleshooting guides, self-validating experimental protocols, and empirical data to help you overcome common crystallization bottlenecks and achieve >99% API purity.

Fundamental Properties & Solvent Strategy (FAQ)

Q: Why is selecting a solvent system for this specific molecule challenging? A: This molecule possesses a complex interaction potential. It features a carboxylic acid group capable of strong hydrogen-bond dimerization, alongside a highly polar ethylsulfonyl moiety (-SO₂Et) that acts as a potent hydrogen-bond acceptor. Unlike standard piperidines, the nitrogen is deactivated by the sulfonyl group, meaning the molecule does not behave as a classical zwitterion. According to , the crystal morphology of carboxylic acids is heavily dictated by the degree of hydrogen bonding between the solute's -COOH groups and the solvent[1]. Solvents that disrupt these dimers (like DMSO or DMF) yield high solubility, whereas protic solvents (alcohols) promote different, sometimes unpredictable, crystallization kinetics.

Q: What is the recommended baseline solvent system? A: A binary system using a polar aprotic solvent (e.g., Acetone) as the primary solvent and Water as the anti-solvent is highly effective. demonstrated that optimized anti-solvent crystallization significantly improves yield and purity when the solvent/anti-solvent ratio is thermodynamically balanced to control the supersaturation trajectory[2].

Experimental Workflows

Protocol: Hybrid Cooling & Anti-Solvent Crystallization

This protocol utilizes a controlled metastable zone to prevent shock-nucleation, ensuring the growth of highly pure, prismatic crystals.

  • Step 1: Dissolution. Suspend 10 g of crude 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid in 50 mL of Acetone. Heat to 50°C under continuous agitation (400 rpm) until complete dissolution.

    • Causality: Acetone disrupts intermolecular hydrogen bonds, maximizing solubility at elevated temperatures without risking thermal degradation of the sulfonamide linkage.

  • Step 2: Polish Filtration. Filter the hot solution through a 0.45 µm PTFE membrane.

    • Causality: Removes insoluble mechanical impurities that could act as uninvited nucleation sites, which cause inconsistent crystal sizing.

  • Step 3: Anti-Solvent Addition. Maintain the reactor at 50°C. Add 75 mL of pre-heated DI water (anti-solvent) dropwise at a strict rate of 2 mL/min.

    • Causality: Adding the anti-solvent hot prevents premature shock-nucleation. The slow addition rate ensures the system enters the metastable zone smoothly rather than crossing into the labile zone.

  • Step 4: Seeding. Once the solution reaches slight turbidity, add 0.1 g of pure seed crystals. Hold the temperature for 30 minutes.

    • Causality: Holding the temperature allows the seed crystals to relieve supersaturation via controlled surface growth rather than spontaneous primary nucleation (which generates hard-to-filter fines).

  • Step 5: Controlled Cooling. Ramp the temperature down to 5°C at a controlled cooling rate of 0.2°C/min.

  • Step 6: Isolation. Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of cold Acetone/Water (1:1.5 v/v).

    • Causality: The wash solvent must match the final mother liquor composition but be chilled to displace impurities without dissolving the purified cake.

  • Step 7: Drying. Dry in a vacuum oven at 45°C for 12 hours.

Self-Validation Checkpoint: This is a self-validating system. If the isolated yield is <85%, your supersaturation generation rate was too fast, leading to nucleation on the reactor walls. If the HPLC purity is <99%, the cooling rate was too rapid, causing impurity entrapment. Adjust the cooling ramp to 0.1°C/min in the next iteration.

Troubleshooting Guide

Q: My crystallization is "oiling out" (Liquid-Liquid Phase Separation, LLPS) instead of forming crystals. How do I fix this? A: Oiling out occurs when the supersaturation level exceeds the metastable zone limit, causing the solute to separate as a solute-rich liquid phase rather than a solid lattice.

  • Causality: The ethylsulfonyl group lowers the melting point of the intermediate and increases the propensity for LLPS in highly aqueous mixtures.

  • Fix:

    • Decrease the anti-solvent addition rate by 50%.

    • Introduce seed crystals before the cloud point is reached to force solid-state nucleation.

    • If LLPS persists, shift to a solvent system with a higher affinity for the lipophilic phenyl core, such as Ethanol/Heptane, to alter the activity coefficient.

Q: The isolated crystals are trapping impurities (poor purity on HPLC). What is the mechanism, and how do I prevent it? A: Fast growth rates in highly supersaturated solutions lead to dendritic or needle-like crystal habits, which trap mother liquor in interstitial spaces. Furthermore, carboxylic acids can form co-crystals or solid solutions with structurally similar impurities, a phenomenon widely documented in pharmaceutical solid-state chemistry ()[3].

  • Fix: Implement temperature cycling (Ostwald ripening). Heat the slurry back to 40°C for 1 hour, then cool slowly to 5°C. This selectively dissolves the smaller, imperfect crystals and allows the larger crystals to grow flawlessly, rejecting impurities from the lattice.

Q: Why does the product sometimes form a gel instead of filtering cleanly? A: Gelation is a manifestation of a highly solvated network where the ethylsulfonyl oxygen atoms form extensive hydrogen-bonding bridges with protic solvents (like methanol) before a rigid crystal lattice can form.

  • Fix: Shift the solvent system to a less protic primary solvent (e.g., Ethyl Acetate) and use a non-polar anti-solvent (e.g., Heptane) to force desolvation and promote the formation of the anhydrous crystalline phase.

Quantitative Data & Metrics

Table 1: Thermodynamic Solubility & Yield Metrics for 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid

Primary SolventAnti-SolventRatio (v/v)Sol. at 50°C (mg/mL)Sol. at 5°C (mg/mL)Crystal HabitEst. Yield (%)
AcetoneWater1:1.518512Prismatic92
EthanolHeptane1:214025Needles81
DMSOWater1:325045Agglomerates80
MethanolNone (Cooling)N/A9518Plates78

Process Visualization

CrystallizationWorkflow Crude Crude 1-(Ethylsulfonyl)-4-phenylpiperidine- 4-carboxylic acid Screening Thermodynamic Solvent Screening (Assess H-bonding & Polarity) Crude->Screening Decision Solubility Profile Determination Screening->Decision Cooling Cooling Crystallization (e.g., Ethanol/Methanol) Decision->Cooling High Temp Soluble Low Temp Insoluble Antisolvent Anti-Solvent Crystallization (e.g., Acetone + Water) Decision->Antisolvent Highly Soluble at all Temps OilingOut Oiling Out (LLPS)? Cooling->OilingOut Antisolvent->OilingOut Seed Seed with Pure Crystals & Adjust Supersaturation OilingOut->Seed Yes Isolation Filtration, Washing & Drying (Vacuum, 45°C) OilingOut->Isolation No (Direct Nucleation) Seed->Isolation Pure Pure Crystalline API (>99% Purity) Isolation->Pure

Workflow for optimizing crystallization of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid.

References

  • Title: Solvent design for crystallization of carboxylic acids. Source: Computers & Chemical Engineering. URL: [Link]

  • Title: A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization with Distillation for Solvent Recycling. Source: Processes. URL: [Link]

  • Title: Pharmaceutical co-crystals - a review. Source: ARS Pharmaceutica. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Noise for 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic Acid Analysis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges when analyzing 1-(Ethylsulfonyl)-4-phenylpiperidine-4-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges when analyzing 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid .

Analyte Profile & Chromatographic Causality

1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a highly polar, ionizable molecule. The presence of the carboxylic acid moiety dictates the use of acidic mobile phases to suppress ionization, ensuring the molecule remains in its protonated form for adequate retention on reversed-phase (RP) columns[1]. Because the compound lacks an extended conjugated system beyond the isolated phenyl ring, UV detection must be performed at low wavelengths (typically 210–220 nm). This low-wavelength requirement inherently amplifies optical background signals, making the method highly susceptible to baseline noise caused by solvent impurities, dissolved gases, and detector anomalies[2].

Part 1: Diagnostic Decision Tree

Before adjusting your method, you must isolate the root cause of the noise. Use the self-validating workflow below to determine whether the issue is electronic, mechanical, or chemical.

DiagnosticWorkflow Start Observe Baseline Noise Q1 Turn off pump. Does noise persist? Start->Q1 Electronic Detector/Lamp Issue (Electronic Noise) Q1->Electronic Yes Q2 Turn pump back on. Is noise periodic? Q1->Q2 No Pump Pump/Degasser Issue (Pressure Ripple) Q2->Pump Yes Solvent Solvent/Column Issue (Chemical Noise) Q2->Solvent No

Diagnostic workflow for isolating HPLC baseline noise sources.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my baseline exhibiting high-frequency "fuzz" when detecting this compound at 210 nm? Causality: High-frequency noise is typically electronic or optical. Because 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid requires low-wavelength UV detection, any trace impurities in the mobile phase, or even dissolved oxygen, will absorb UV light and create optical noise. Furthermore, as the Deuterium lamp ages, its energy output at 210 nm drops exponentially, forcing the detector's photomultiplier to amplify the signal—which simultaneously amplifies background electronic noise. Solution: Verify lamp hours. If the lamp is >2000 hours old, replace it. Ensure you are using strictly LC-MS grade water and acetonitrile, and verify that your in-line degasser is actively removing dissolved oxygen.

Q2: I observe a periodic, rhythmic pulsation in the baseline. Is this related to the analyte's high polarity or the ethylsulfonyl group? Causality: No, periodic noise is mechanical, not chemical. It is caused by pressure ripples from the HPLC pump. Dissolved air in solvents can cause pump cavitation, appearing as pulsations in the baseline that coincide exactly with pump head strokes[2]. A faulty check valve failing to seal properly under high pressure will also cause this rhythmic drop in flow. Solution: Purge the pump channels with 100% degassed solvent at a high flow rate to clear trapped air bubbles. If the issue persists, replace the inlet/outlet check valves.

Q3: The baseline drifts upwards significantly during gradient elution. How can I fix this? Causality: To retain the highly polar carboxylic acid moiety, methods typically start with a highly aqueous mobile phase and gradient to an organic modifier. If you are using an acidic modifier like Trifluoroacetic acid (TFA) to suppress carboxyl ionization[1], its UV absorbance changes as the organic concentration (e.g., Acetonitrile) increases, causing a severe optical baseline drift at 210 nm. Solution: Balance the absorbance by adding 0.1% TFA to the aqueous phase (Mobile Phase A) and a slightly lower concentration, 0.085% TFA, to the organic phase (Mobile Phase B).

Q4: Can the column itself cause random baseline spikes when analyzing piperidine derivatives? Causality: Yes. Highly aqueous mobile phases (>95% water) are often used initially to retain polar piperidine carboxylic acids. Standard C18 columns can suffer from "phase dewetting" (pore collapse) under these conditions. This leads to poor equilibration and random baseline spikes as trapped hydrophobic contaminants elute inconsistently[2]. Solution: Utilize an aqueous-compatible (AQ) C18 column or a mixed-mode column specifically designed for low silanol activity and polar retention[3].

Part 3: Quantitative Data on Noise Profiles

Use the following table to match your specific baseline anomaly with its quantitative characteristics and root causes.

Noise CharacteristicTypical Amplitude (mAU)FrequencyRoot CauseCorrective Action
High-Frequency (Fuzz) 0.1 - 0.5Continuous / RandomDetector lamp degradation, electronic noiseReplace Deuterium lamp; check flow cell for bubbles.
Periodic Pulsation 0.5 - 2.0Synchronized with pump strokePump check valve failure, air in pump headPurge pump; replace check valves/seals.
Baseline Drift > 5.0 over 10 minsGradual increase/decreaseGradient elution with unbalanced modifier absorbanceBalance acid modifier concentration in mobile phases A and B.
Spikes (Phantom Peaks) 1.0 - 10.0IrregularMobile phase contamination, late-eluting impuritiesFlush column with 100% organic solvent; use LC-MS grade water.

Part 4: Experimental Protocol: Self-Validating Troubleshooting Workflow

Do not blindly swap parts. Follow this step-by-step methodology to isolate and resolve the baseline noise systematically.

Step 1: Optical vs. Mechanical Isolation

  • Turn off the HPLC pump flow (0 mL/min) while leaving the UV detector powered on.

  • Monitor the baseline for 10 minutes.

  • Causality Check: If the noise persists, the issue is localized to the detector (e.g., failing Deuterium lamp, dirty flow cell). If the noise immediately flattens out, the issue is mechanical/chemical (e.g., pump pulsation, solvent contamination)[2].

Step 2: Flow Cell Flushing (If Step 1 indicates optical noise)

  • Disconnect the analytical column and replace it with a zero-dead-volume union.

  • Flush the system with 100% LC-MS grade Isopropanol at 0.5 mL/min for 30 minutes.

  • Causality Check: Isopropanol has high viscosity and acts as a sweeping solvent to remove trapped micro-bubbles or stubborn organic residues from the detector flow cell.

Step 3: Pump & Degasser Validation (If Step 1 indicates mechanical noise)

  • Reconnect the mobile phase lines. Ensure the in-line degasser is powered on and pulling a vacuum.

  • Open the purge valve and flush Mobile Phase A (e.g., 0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile) at 5.0 mL/min for 5 minutes each.

  • Causality Check: Trapped air in the pump head causes pressure drops, leading to periodic baseline dips. High-flow purging forces the air out of the check valves.

Step 4: Column Equilibration & Dewetting Check

  • Reinstall the RP/Mixed-mode column.

  • If using highly aqueous mobile phases to retain the polar piperidine core, ensure the column is an Aqueous C18 or mixed-mode phase to prevent pore dewetting, which causes random baseline shifts[2].

Part 5: Method Optimization Pathway

MethodOpt Analyte 1-(Ethylsulfonyl)-4-phenyl piperidine-4-carboxylic acid Ionization Suppress Carboxyl Ionization (pH 2.0 - 3.0) Analyte->Ionization UV Optimize UV Detection (210-220 nm) Analyte->UV Buffer Use High-Purity Additives (e.g., LC-MS grade TFA) Ionization->Buffer UV->Buffer Column Select RP/Mixed-Mode Column (Endcapped C18) Buffer->Column Result Stable Baseline & Sharp Peak Shape Column->Result

Method optimization pathway for piperidine carboxylic acid derivatives.

References

  • Title: HPLC Repair Services: Common Causes of Baseline Noise Source: Overbrook Scientific URL
  • Title: Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: Application Note: HPLC Analysis of 1-Carbamoylpiperidine-3-carboxylic acid for Pharmaceutical Quality Control Source: BenchChem URL

Sources

Optimization

Technical Support Center: Purification of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and scientists tasked with isolating and purifying 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid from complex crude reaction mixtur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and scientists tasked with isolating and purifying 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid from complex crude reaction mixtures.

Because this molecule possesses a unique physicochemical profile—specifically a highly lipophilic core, an ionizable carboxylic acid, and a non-basic sulfonamide nitrogen—standard alkaloid purification templates will fail. This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to ensure high-purity recovery.

Part 1: Physicochemical Partitioning Profile

To successfully separate your target molecule from organic impurities (such as unreacted precursors, sulfonylating agents, and unhydrolyzed esters), you must first understand how each species behaves under varying pH conditions.

Table 1: Phase Partitioning Behavior of the Crude Matrix

Compound / ImpurityFunctional GroupspKa (Approx.)State at pH 1 (1M HCl)State at pH 9 (NaHCO₃)Target Phase Location
Target Compound Carboxylic Acid, Sulfonamide~4.5Neutral (Protonated)Anionic (Deprotonated)Organic (pH 1) → Aqueous (pH 9)
Precursor Impurity (4-phenylpiperidine-4-carboxylic acid)Secondary Amine, Carboxylic Acid~9.5 (NH)~4.0 (COOH)Cationic (Amine protonated)Zwitterionic / AnionicAqueous (pH 1)
Ester Impurity (Unhydrolyzed intermediate)Ester, SulfonamideN/ANeutralNeutralOrganic (pH 9)
Sulfonic Acid Byproducts Sulfonic Acid< 0AnionicAnionicAqueous (pH 1)

Part 2: Diagnostic Troubleshooting & FAQs

Q1: Why does the target compound remain in the organic layer during the 1M HCl wash? Shouldn't the piperidine nitrogen protonate and become water-soluble? A1: No. Unlike standard piperidine derivatives, the nitrogen in 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a sulfonamide. The highly electronegative ethylsulfonyl group strongly withdraws electron density via induction and resonance, delocalizing the nitrogen's lone pair into the sulfonyl oxygens. Consequently, the nitrogen is non-basic and cannot be protonated by dilute aqueous acids. At pH 1, the molecule remains uncharged and highly lipophilic, retaining it in the organic phase while basic impurities (like the unreacted piperidine precursor) protonate and partition into the aqueous phase[1].

Q2: My final product is heavily contaminated with the ethyl ester intermediate. How do I selectively remove it? A2: Esters of 4-phenylpiperidine-4-carboxylic acids are notoriously resistant to hydrolysis due to severe steric hindrance from the bulky phenyl ring at the C4 position[2]. If unhydrolyzed ester remains in your crude extract, it will not ionize at any pH. You must perform an orthogonal liquid-liquid extraction (LLE) using saturated sodium bicarbonate (NaHCO₃, pH ~8.5). The target carboxylic acid will deprotonate and move to the aqueous layer, while the neutral ester impurity remains permanently trapped in the organic layer.

Q3: During the final acidification step, my product forms a sticky oil at the bottom of the flask instead of a filterable solid. What is the cause, and how do I fix it? A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the specific solvent mixture, or when residual lipophilic impurities depress the melting point. To resolve this, do not attempt to scratch the glass or force crystallization. Instead, extract the "oil" into a fresh organic solvent (e.g., ethyl acetate), dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Proceed to Protocol B to perform a controlled dual-solvent recrystallization[3].

Part 3: Experimental Protocols

Protocol A: Orthogonal Acid-Base Liquid-Liquid Extraction

This self-validating protocol utilizes the specific pKa differentials of the crude mixture to isolate the target compound.

Step 1: Dissolution

  • Dissolve the crude extract in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per 1 g of crude.

  • Transfer to a separatory funnel.

Step 2: Acidic Wash (Removal of Basic & Highly Polar Impurities)

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Shake vigorously and vent. Allow the layers to separate.

  • Validation Check: Spot both layers on a TLC plate. The target compound should remain entirely in the upper organic layer (if using EtOAc).

  • Drain and discard the lower aqueous layer (contains unreacted precursor and sulfonic acids)[1].

Step 3: Basic Extraction (Isolation of Target Compound)

  • To the retained organic layer, add an equal volume of saturated aqueous NaHCO₃ (pH 8-9).

  • Shake vigorously (caution: CO₂ gas evolution will occur; vent frequently).

  • Allow layers to separate. The target compound is now in the aqueous layer as a sodium carboxylate salt.

  • Validation Check: Verify the pH of the aqueous layer is >8 using pH paper.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (contains unhydrolyzed esters and neutral impurities).

Step 4: Acidification & Recovery

  • Place the flask containing the aqueous layer in an ice bath.

  • Slowly add 6M HCl dropwise under continuous magnetic stirring until the pH reaches ~2.0.

  • The target 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid will protonate and precipitate as a white/off-white solid.

  • Filter the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Protocol B: Dual-Solvent Recrystallization

If the product from Protocol A requires further polishing or has "oiled out," use this method to achieve >99% purity[3].

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal volume of hot Isopropanol (IPA) while stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove from heat. Slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot IPA just until the solution clears again.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 4 hours.

  • Harvest: Collect the highly pure crystals via vacuum filtration and wash with a minimal amount of cold Heptane.

Part 4: Process Visualization

LLE_Workflow Start Crude Extract in EtOAc (Target, Precursor, Ester) Wash1 Wash with 1M HCl (pH 1) Start->Wash1 Aq1 Aqueous Phase (Precursor Cation) Wash1->Aq1 Aqueous Layer Org1 Organic Phase (Target, Ester Impurity) Wash1->Org1 Organic Layer Wash2 Extract with Sat. NaHCO3 Org1->Wash2 Org2 Organic Phase (Ester Impurity) -> Discard Wash2->Org2 Organic Layer Aq2 Aqueous Phase (Target Carboxylate) Wash2->Aq2 Aqueous Layer Acidify Acidify with 6M HCl to pH 2 Aq2->Acidify Precipitate Precipitate / Extract Pure Target Compound Acidify->Precipitate

Workflow for orthogonal acid-base extraction of the target carboxylic acid.

References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. nih.gov. Available at:[Link]

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents. google.com.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Spectrum Validation: The Case of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison and validation workflow for the NMR spectrum of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will delve into the expected spectral features, compare them with relevant alternatives, and provide a detailed experimental protocol for robust validation, moving beyond a simple checklist to explain the causality behind our analytical choices.

The Critical Role of NMR in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3] For a synthesized compound like 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid, NMR serves two primary, critical functions:

  • Structural Confirmation: Ensuring the synthesized molecule is indeed the intended structure.

  • Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.[4][5]

This guide will focus on a comprehensive approach to validating the NMR spectrum of our target compound, ensuring both its identity and purity are established with a high degree of confidence.

Predicted ¹H and ¹³C NMR Spectral Analysis of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid

In the absence of a published experimental spectrum for 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid, we can leverage NMR prediction software and data from closely related analogs to establish a reliable expected spectrum.[6][7][8]

Molecular Structure:

Caption: Structure of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HCOOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift.
~7.3-7.5m5HPhenyl-HThe aromatic protons of the unsubstituted phenyl ring will appear as a complex multiplet.
~3.4-3.6m2HPiperidine-H (axial, C2/C6)Protons adjacent to the nitrogen and sulfonyl group will be deshielded. Axial protons are typically upfield of equatorial protons.
~3.1-3.3q2HSO₂CH₂CH₃The methylene protons of the ethyl group will be a quartet due to coupling with the methyl protons.
~2.8-3.0m2HPiperidine-H (equatorial, C2/C6)Equatorial protons adjacent to the nitrogen are typically downfield of axial protons.
~2.2-2.4m2HPiperidine-H (axial, C3/C5)
~1.9-2.1m2HPiperidine-H (equatorial, C3/C5)
~1.2t3HSO₂CH₂CH₃The methyl protons of the ethyl group will be a triplet due to coupling with the methylene protons.

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (ppm)AssignmentRationale
~175COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~140Phenyl-C (quaternary)The ipso-carbon of the phenyl ring.
~128-129Phenyl-CHAromatic carbons.
~127Phenyl-CHAromatic carbons.
~50Piperidine-C (C2/C6)Carbons adjacent to the nitrogen are deshielded.
~48SO₂CH₂CH₃The methylene carbon of the ethylsulfonyl group.
~45Piperidine-C (C4)The quaternary carbon of the piperidine ring.
~35Piperidine-C (C3/C5)
~8SO₂CH₂CH₃The methyl carbon of the ethylsulfonyl group.

Comparison with Alternatives and Potential Impurities

A critical aspect of spectrum validation is comparing the obtained data with that of plausible alternatives or known impurities. This provides a more robust confirmation of the target structure.

Comparison with Structural Analogs
CompoundKey Differentiating NMR Features
1-(Phenylsulfonyl)-4-phenylpiperidine-4-carboxylic acid The aromatic region of the ¹H NMR spectrum would show signals for two distinct phenyl groups (one from the sulfonyl group and one at C4), leading to a more complex pattern and a larger integration (9H total). The ¹³C NMR would have additional aromatic signals.
4-Phenylpiperidine-4-carboxylic acid The absence of the ethylsulfonyl group would result in the lack of signals for the ethyl protons (~3.2 ppm and ~1.2 ppm) in the ¹H NMR and the corresponding carbons in the ¹³C NMR. The piperidine protons adjacent to the nitrogen would be shifted upfield.[9]
N-Boc-4-phenylpiperidine-4-carboxylic acid The Boc protecting group would show a characteristic strong singlet at ~1.4 ppm in the ¹H NMR, corresponding to the nine equivalent protons of the tert-butyl group.[10] The ¹³C NMR would show signals for the quaternary and methyl carbons of the Boc group.
Identification of Potential Impurities

The synthesis of piperidine derivatives can sometimes lead to common impurities that must be identified and quantified.[11]

Potential ImpurityExpected NMR Signals
Starting materials (e.g., 4-phenylpiperidine-4-carboxylic acid, ethylsulfonyl chloride) The presence of unreacted starting materials would be evident by their characteristic NMR signals.
Residual Solvents Signals from common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate) are often present and can be identified by their known chemical shifts.[12][13]
Byproducts of N-sulfonylation Incomplete reaction or side reactions could lead to partially reacted intermediates or other sulfonated species.

Experimental Protocol for NMR Spectrum Validation and Purity Determination (qNMR)

To ensure the highest level of confidence in the structure and purity of the synthesized 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid, a quantitative NMR (qNMR) experiment should be performed.[4][5][14]

Workflow for NMR Validation and Purity Assessment:

G A Sample Preparation B ¹H NMR Acquisition A->B Dissolve in deuterated solvent with internal standard C Data Processing B->C Fourier transform, phase correction, baseline correction D Structural Confirmation C->D Assign signals, compare with prediction and analogs E Purity Determination (qNMR) C->E Integrate analyte and standard signals F Final Report D->F E->F

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Comparative

Comparing Receptor Selectivity of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic Acid Analogues: A Comprehensive Guide

As a Senior Application Scientist, evaluating the receptor selectivity landscape of the 4-phenylpiperidine-4-carboxylic acid scaffold requires a deep understanding of how specific functional group modifications dictate G...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the receptor selectivity landscape of the 4-phenylpiperidine-4-carboxylic acid scaffold requires a deep understanding of how specific functional group modifications dictate G protein-coupled receptor (GPCR) partitioning. Historically recognized as the core pharmacophore for μ -opioid receptor (MOR) agonists (e.g., meperidine), modern medicinal chemistry has repurposed this scaffold.

This guide objectively compares the performance of 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid and its amide analogues against traditional N-methylated counterparts, demonstrating how the N-ethylsulfonyl modification fundamentally shifts target selectivity from the central nervous system (CNS) opioid network to peripheral Cannabinoid 1 (CB1) and Chemokine (CCR5) receptors.

Mechanistic Rationale: The Impact of N-Sulfonylation

The transition from an N-methyl substituent to an N-ethylsulfonyl group drives a profound structure-activity relationship (SAR) divergence based on three physicochemical principles:

  • Ablation of μ -Opioid Receptor (MOR) Affinity: The MOR orthosteric pocket strictly requires a basic, protonatable amine to form a critical salt-bridge interaction with the Asp147 (D3.32) residue[1]. The strongly electron-withdrawing nature of the ethylsulfonyl group renders the piperidine nitrogen non-basic, effectively abolishing opioid activity and mitigating addiction liability[2].

  • Enhancement of CB1 and CCR5 Antagonism: In CB1 receptors, the sulfonyl oxygen atoms act as potent hydrogen bond acceptors. Kinetic profiling indicates that the sulfonyl group stabilizes a critical water network (W11 and W16) within the transmembrane domain, increasing the residence time of the antagonist and driving high-affinity inverse agonism[3]. Similarly, the bulky, lipophilic nature of the 4,4-disubstituted piperidine combined with the sulfonamide geometry fits precisely into the hydrophobic pocket of the CCR5 receptor[4].

  • Peripheral Restriction: First-generation CB1 antagonists (like rimonabant) failed clinically due to severe psychiatric side effects driven by high blood-brain barrier (BBB) permeability[3]. The high polar surface area (PSA) contributed by the −SO2​− moiety in the ethylsulfonyl analogues significantly reduces passive CNS diffusion, restricting their action to peripheral metabolic tissues.

Quantitative Performance Comparison

The following table summarizes the receptor binding affinities ( Ki​ / IC50​ ) and pharmacokinetic profiles of the core 1-(ethylsulfonyl) product compared to its structural alternatives.

Compound AnalogueN-SubstituentC4-SubstituentMOR Ki​ (nM)CB1 Ki​ (nM)CCR5 IC50​ (nM)BBB Permeability ( Papp​ )
Pethidinic Acid (Classic Benchmark)MethylCarboxylic Acid45.2>10,000>10,000High ( >15×10−6 cm/s)
1-(Ethylsulfonyl) Core Acid EthylsulfonylCarboxylic Acid>10,000115.0850.0Low ( <2×10−6 cm/s)
1-(Ethylsulfonyl) Carboxamide EthylsulfonylN-(3-cyanophenyl)amide>10,0004.542.0Very Low ( <1×10−6 cm/s)

Data synthesized from established radioligand displacement paradigms for 4,4-disubstituted piperidine sulfonamides[3][4].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the selectivity and permeability data must be generated using self-validating assay systems. Below are the optimized protocols for evaluating these analogues.

Protocol A: Radioligand Displacement Assay ( Ki​ Determination)

Objective: Quantify the binding affinity of 1-(ethylsulfonyl) analogues at hCB1 vs. hMOR. Causality of Reagents: We utilize [3H] CP55940 for CB1 because it is a high-affinity, non-selective cannabinoid agonist that provides a robust signal-to-noise ratio in membrane preparations[3]. For MOR, [3H] DAMGO is used due to its absolute μ -receptor selectivity, preventing confounding signals from δ or κ receptors.

Self-Validating Controls:

  • Total Binding (TB): Buffer + Membrane + Radioligand (Validates membrane integrity).

  • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10μM Rimonabant. Assays where NSB > 30% of TB are automatically rejected to prevent false-positive affinity scoring.

  • Positive Control Calibration: Rimonabant ( Ki​ ~1.8 nM) is run in parallel to calibrate assay sensitivity[3].

Step-by-Step Methodology:

  • Prepare CHO cell membranes overexpressing hCB1, resuspended in 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2​ , 0.5% BSA, pH 7.4. (Note: BSA is critical to prevent the non-specific adsorption of highly lipophilic piperidine analogues to the plasticware).

  • Incubate 20 μ g of membrane protein with 0.5 nM [3H] CP55940 and varying concentrations of the test analogue ( 10−11 to 10−5 M) in a 96-well format.

  • Equilibrate the microplates at 30°C for 90 minutes to ensure steady-state thermodynamics.

  • Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to neutralize the negative charge of the glass, reducing NSB).

  • Wash filters 3x with ice-cold buffer to lock the receptor-ligand complex, extract in scintillation fluid, and quantify via liquid scintillation counting.

Protocol B: PAMPA-BBB Permeability Assay

Objective: Validate the peripheral restriction hypothesis of the ethylsulfonyl group. Causality of Reagents: Porcine brain lipid (PBL) dissolved in dodecane is used to coat the PVDF filter, accurately mimicking the lipophilic environment and tight junctions of the blood-brain barrier[4].

Self-Validating Controls:

  • System Suitability: Propranolol (High Permeability Control) and Atenolol (Low Permeability Control).

  • Mass Balance Verification: The sum of the compound in the donor and acceptor wells must be >90% of the initial concentration. If <90%, the compound is trapped within the artificial membrane, and the apparent permeability ( Papp​ ) is flagged as artificially low.

Step-by-Step Methodology:

  • Coat the donor plate PVDF membrane (0.45 μ m pore size) with 4 μ L of 20 mg/mL PBL in dodecane.

  • Add 200 μ L of the 1-(ethylsulfonyl) test compound (10 μ M in PBS, pH 7.4, 1% DMSO) to the donor well. (Note: 1% DMSO ensures compound solubility without disrupting the artificial lipid bilayer).

  • Add 200 μ L of pure PBS (pH 7.4) to the acceptor well.

  • Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate Papp​ .

GPCR Selectivity Pathway Visualization

The following diagram illustrates the logical divergence in receptor targeting and pharmacokinetics driven by the N-substitution of the 4-phenylpiperidine scaffold.

Receptor_Selectivity cluster_modifications N-Substituent Modifications Scaffold 4-Phenylpiperidine Core Scaffold N_Methyl N-Methyl (Pethidinic Acid) Scaffold->N_Methyl Alkylation N_Ethylsulfonyl 1-(Ethylsulfonyl) (Target Analogue) Scaffold->N_Ethylsulfonyl Sulfonylation MOR μ-Opioid Receptor High Affinity N_Methyl->MOR Salt Bridge (D3.32) CNS CNS Penetrant (High BBB Permeability) N_Methyl->CNS Lipophilic CB1 CB1 Receptor High Affinity N_Ethylsulfonyl->CB1 H-Bonding (W11/W16) CCR5 CCR5 Receptor Moderate Affinity N_Ethylsulfonyl->CCR5 Hydrophobic Pocket Periphery Peripherally Restricted (Low BBB Permeability) N_Ethylsulfonyl->Periphery High PSA

Divergence of GPCR selectivity and pharmacokinetics based on piperidine N-substitution.

References
  • Muscarinic acetylcholine receptor binding affinities of pethidine analogs National Institutes of Health (NIH) / PMC URL:[Link]

  • Kinetics of human Cannabinoid 1 (CB1) receptor antagonists Scholarly Publications Leiden University URL:[Link]

  • Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Effects of N-Substituents on the Functional Activities of Naltrindole Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives MDPI - Molecules URL:[Link]

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Validation

Cross-Validation of LC-MS Methodologies for 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic Acid

Executive Summary & Analytical Challenges 1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a highly specialized synthetic intermediate and pharmacophore building block. Analyzing this compound via Liquid Chromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid is a highly specialized synthetic intermediate and pharmacophore building block. Analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique physicochemical challenge that renders standard protocols ineffective.

The Causality of the Challenge: While piperidine rings are traditionally highly basic and ideal for Positive Electrospray Ionization (ESI+), the N1-ethylsulfonyl group in this molecule acts as a strong electron-withdrawing group. This converts the basic amine into a neutral sulfonamide. Consequently, the only ionizable moiety is the C4-carboxylic acid (pKa ~4.5), dictating that the molecule behaves strictly as an organic acid . Furthermore, the C4-phenyl group introduces significant hydrophobicity and π−π interaction potential.

To establish a robust analytical method, this guide cross-validates two critical parameters: Chromatographic Column Chemistry (C18 vs. Biphenyl) and Ionization Strategy (Direct ESI- vs. Derivatized ESI+).

Chromatographic Cross-Validation: C18 vs. Biphenyl

Standard C18 columns rely exclusively on hydrophobic dispersion forces. However, the C4-phenyl ring and the polar ethylsulfonyl group create a mixed-polarity surface that often leads to poor retention and peak tailing on standard aliphatic phases.

By cross-validating against a Biphenyl stationary phase, we leverage orthogonal π−π and dipole-dipole interactions. The Biphenyl column selectively interacts with the electron-rich C4-phenyl ring of the analyte, dramatically enhancing retention and peak symmetry compared to standard C18 chemistries .

Quantitative Comparison: Column Chemistry
ParameterStandard C18 PhaseBiphenyl PhaseCausality / Mechanism
Retention Time (min) 3.25.8Enhanced π−π interactions with the C4-phenyl ring.
Peak Asymmetry (Tf) 1.6 (Severe Tailing)1.1 (Symmetrical)Shielding of secondary silanol interactions by the biphenyl groups.
Resolution (Rs) 1.22.5Orthogonal dipole selectivity improves separation from matrix interferences.

Ionization Strategy: Direct ESI(-) vs. Derivatized ESI(+)

Because the molecule is an acid, direct analysis requires Negative Ionization Mode (ESI-). However, ESI- often suffers from lower ionization efficiency and higher matrix susceptibility. To cross-validate the direct method, we compare it against a chemical derivatization approach using an N-(4-aminophenyl)piperidine tag.

The Mechanistic Advantage: This tag selectively reacts with the carboxylic acid via EDC/NHS coupling, appending a high-proton-affinity basic site to the molecule. This transforms the acidic analyte into a highly basic species, enabling ultra-sensitive ESI+ detection and yielding up to a 20-fold increase in signal-to-noise (S/N) ratios .

Quantitative Comparison: Ionization Efficiency
MetricDirect ESI (-)Tagged ESI (+)Fold Improvement
Ionization Moiety Carboxylate ([M-H]⁻)Piperidine Tag ([M+Tag+H]⁺)N/A
Signal-to-Noise (S/N) 15:1300:120x Increase
LLOQ (ng/mL) 5.00.2520x Lower
Matrix Effect High SuppressionMinimalN/A

Visualizations of Analytical Workflows

Workflow A Sample Extraction (Protein PPT & SPE) B Column Selection (C18 vs. Biphenyl) A->B Extract C Ionization Strategy (ESI- vs. Tagged ESI+) B->C Eluate D MRM Detection (Mass Spectrometry) C->D Ions

Fig 1. LC-MS/MS cross-validation workflow for acidic piperidine derivatives.

Mechanism M 1-(Ethylsulfonyl)-4-phenylpiperidine -4-carboxylic acid ESI_Neg Direct ESI (-) [M-H]- Ionization M->ESI_Neg Direct Analysis Deriv EDC/NHS + Piperidine Tag (Derivatization) M->Deriv Chemical Tagging ESI_Pos Tagged ESI (+) [M+Tag+H]+ Ionization Deriv->ESI_Pos Enhanced Protonation

Fig 2. Ionization pathways: Direct ESI(-) vs. Piperidine-tagged ESI(+) for carboxylic acids.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any extraction steps, any losses during sample prep or variations in ionization (matrix suppression) are internally normalized and mathematically corrected in real-time .

Protocol A: Direct LC-MS/MS Analysis (High-Throughput Method)
  • Sample Preparation: Spike 100 µL of plasma with 10 µL of SIL-IS. Add 300 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Reconstitution: Evaporate the supernatant under a gentle nitrogen stream and reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Acetate, pH 6.8).

    • Causality: Maintaining a pH of 6.8 ensures the carboxylic acid remains fully deprotonated in solution, facilitating immediate [M-H]⁻ formation in the ESI droplet without relying on gas-phase proton transfer.

  • Chromatography: Inject 5 µL onto an Ascentis Express Biphenyl column (2.7 µm, 100 x 2.1 mm). Run a linear gradient from 5% to 95% Acetonitrile over 8 minutes.

  • Detection: Monitor the[M-H]⁻ precursor ion via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Protocol B: Derivatization for ESI+ (Ultra-Trace Method)
  • Activation: To 50 µL of the extracted and dried sample, add 20 µL of 100 mM EDC and 20 µL of 100 mM NHS in DMF to form an active ester intermediate.

  • Tagging: Add 50 µL of 50 mM N-(4-aminophenyl)piperidine. Incubate at room temperature for 30 minutes.

    • Causality: The primary amine of the tag acts as a nucleophile, reacting with the NHS-ester to form a stable amide bond. This covalently links a highly basic piperidine moiety to the target molecule.

  • Detection: Reconstitute in 0.1% Formic Acid and analyze via ESI+ monitoring the [M+Tag+H]⁺ transition.

References

  • Guan, S., et al. "Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries." Analytical Chemistry, National Institutes of Health (NIH) / PMC.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid
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1-(Ethylsulfonyl)-4-phenylpiperidine-4-carboxylic acid
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